Technical Documentation Center

3-Fluoroquinolin-7-OL Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Fluoroquinolin-7-OL
  • CAS: 288384-55-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Fluoroquinolin-3-ol: A Versatile Scaffold in Medicinal Chemistry

Introduction The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics. The strategic introduction of fl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline ring system is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the quinolone class of antibiotics. The strategic introduction of fluorine atoms into organic molecules is a widely employed tactic in modern drug design to modulate physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive technical overview of 7-Fluoroquinolin-3-ol, a fluorinated quinolinol with significant potential as a building block and pharmacophore in the development of novel therapeutics. While this compound itself is not extensively characterized in peer-reviewed literature, this guide will synthesize available data with established principles of quinoline chemistry to provide a robust resource for researchers, scientists, and drug development professionals. We will delve into its identity, physicochemical properties, plausible synthetic routes, expected analytical characteristics, and its potential applications in drug discovery, grounded in the broader context of fluoroquinolone research.

Compound Identification and Physicochemical Properties

7-Fluoroquinolin-3-ol is the most commonly accepted nomenclature for the compound with the CAS number 1026622-90-1.[1][2] It is important to note that this compound can exist in tautomeric forms, including the keto form, 7-fluoroquinolin-3(4H)-one. The properties listed below are based on available data from chemical suppliers and computational predictions. Experimental values for properties such as melting and boiling points are not widely published and should be determined empirically.

Table 1: Physicochemical Properties of 7-Fluoroquinolin-3-ol

PropertyValueSource(s)
CAS Number 1026622-90-1[1][3]
Molecular Formula C₉H₆FNO[1]
Molecular Weight 163.15 g/mol [3]
Appearance White solid (Predicted)[3]
Exact Mass 163.04334 Da[3]
InChI Key UUQVWOZRDYGRGJ-UHFFFAOYSA-N[3]
Canonical SMILES OC1=CC2=CC=C(F)C=C2N=C1[3]
IUPAC Name 7-fluoroquinolin-3-ol
Storage Temperature 2-8°C, stored under nitrogen[3]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence from a suitably substituted aniline, in this case, 3-fluoroaniline. This approach involves the condensation of the aniline with a malonic acid derivative, followed by a thermal cyclization to form the quinoline core. A final hydrolysis step would yield the desired product.

Synthetic Pathway for 7-Fluoroquinolin-3-ol Proposed Synthesis of 7-Fluoroquinolin-3-ol cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Thermal Cyclization cluster_reaction3 Step 3: Hydrolysis & Decarboxylation start1 3-Fluoroaniline intermediate1 Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate start1->intermediate1 Heat start2 Diethyl ethoxymethylenemalonate start2->intermediate1 intermediate2 Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate intermediate1->intermediate2 High-boiling solvent (e.g., Dowtherm A), Heat product 7-Fluoroquinolin-3-ol intermediate2->product NaOH (aq), then H+ workup

Caption: A plausible synthetic route to 7-Fluoroquinolin-3-ol.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate

  • In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 100-110°C for 2 hours with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting intermediate is typically used in the next step without further purification.

Step 2: Synthesis of Ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate

  • To the crude product from Step 1, add a high-boiling point solvent such as Dowtherm A.[4]

  • Heat the mixture to 240-250°C for 30-60 minutes to induce cyclization.[4]

  • Cool the reaction mixture, which should cause the product to precipitate.

  • Filter the solid and wash with a suitable solvent (e.g., ethanol or ether) to remove the high-boiling solvent.

Step 3: Synthesis of 7-Fluoroquinolin-3-ol

  • Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10%).[4]

  • Heat the mixture to reflux until the solid completely dissolves, indicating saponification of the ester.

  • Cool the solution and acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid intermediate.

  • Further heating of this intermediate in a high-boiling solvent can effect decarboxylation to yield the final product, 7-fluoroquinolin-3-ol. Alternatively, some quinoline syntheses can be tailored to yield the 3-unsubstituted product directly.

Spectroscopic Characterization (Predicted)

The structural confirmation of 7-Fluoroquinolin-3-ol would rely on a combination of spectroscopic methods. Below are the predicted key features based on the analysis of similar structures.[5][6][7][8][9][10][11][12][13][14][15]

¹H NMR Spectroscopy:

  • Aromatic Protons: Several signals are expected in the aromatic region (δ 7.0-8.5 ppm). The fluorine atom at the 7-position will cause splitting of the signals for the protons on the carbocyclic ring (H5, H6, and H8). The protons on the pyridine ring (H2 and H4) will also be present in this region.

  • Hydroxyl Proton: A broad singlet for the -OH proton is expected, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Aromatic Carbons: Nine distinct signals are expected for the carbon atoms of the quinoline ring. The carbon bearing the fluorine atom (C7) will appear as a doublet due to C-F coupling. Its chemical shift will be significantly influenced by the high electronegativity of fluorine.[7]

  • Carbonyl-like Carbon: The C3 carbon, bearing the hydroxyl group, will be shifted downfield.

  • The chemical shifts will generally fall within the range of δ 100-160 ppm.[7]

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3550 cm⁻¹ corresponding to the hydroxyl group, indicative of hydrogen bonding.[6][16]

  • C=C and C=N Stretching: Aromatic C=C and C=N stretching vibrations will appear in the 1475-1630 cm⁻¹ region.[6]

  • C-F Stretch: A strong absorption band for the C-F bond is expected in the fingerprint region, typically between 1000-1400 cm⁻¹.[6]

Mass Spectrometry (MS):

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 163.04.[3] High-resolution mass spectrometry would confirm the elemental composition.[10][12][14][15]

  • Fragmentation Pattern: The fragmentation pattern would likely involve losses of small neutral molecules such as CO and HCN, which are characteristic of quinoline and phenol-containing structures.

Applications in Drug Discovery and Development

The 7-fluoroquinolin-3-ol scaffold is of significant interest to medicinal chemists due to the established biological activities of the broader fluoroquinolone class.[17][18][19][20] These compounds are known to exert a range of biological effects, primarily through the inhibition of critical cellular enzymes.[17]

Potential as an Antibacterial Agent

Fluoroquinolones are a major class of antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[17] The core quinolone structure is crucial for this activity. While many clinically used fluoroquinolones possess a carboxylic acid at the 3-position, the 3-hydroxy moiety of 7-fluoroquinolin-3-ol could serve as a handle for further chemical modification to introduce isosteres of the carboxylic acid or other functional groups to modulate antibacterial activity and spectrum.[21]

Anticancer Potential

Recent research has highlighted the potential of fluoroquinolone derivatives as anticancer agents.[17][18] Their mechanism of action in cancer cells is often attributed to the inhibition of human topoisomerase II, leading to apoptosis. The planar quinoline ring system can intercalate into DNA, and various substituents can be modified to enhance this activity and improve selectivity for cancer cells. 7-Fluoroquinolin-3-ol represents a valuable starting point for the synthesis of novel anticancer compounds.

Role as a Scaffold in Targeted Therapies

The 7-fluoroquinoline core has been successfully utilized in the development of targeted therapies beyond antimicrobial and anticancer applications. For instance, a derivative, 3-((4-(4-chlorophenyl)-7-fluoroquinolin-3-yl)sulfonyl)benzonitrile, was identified as a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[22] This discovery underscores the versatility of the 7-fluoroquinoline scaffold for generating molecules that can interact with a variety of biological targets, including G-protein coupled receptors, for the potential treatment of psychiatric disorders.[22]

Illustrative Experimental Workflow: Kinase Inhibition Assay

To evaluate the potential of a new derivative of 7-fluoroquinolin-3-ol as a kinase inhibitor, a common screening assay would be employed.

Kinase Inhibition Assay Workflow Workflow for Kinase Inhibition Screening cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis compound Test Compound (Derivative of 7-Fluoroquinolin-3-ol) incubation Incubate components in assay buffer compound->incubation kinase Kinase Enzyme kinase->incubation substrate Kinase Substrate substrate->incubation atp ATP atp->incubation detection_reagent Add detection reagent (e.g., luminescence-based) incubation->detection_reagent readout Measure signal (e.g., luminescence on a plate reader) detection_reagent->readout analysis Calculate % inhibition and IC50 value readout->analysis

Caption: A generalized workflow for screening compounds in a kinase inhibition assay.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 7-fluoroquinolin-3-ol. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following recommendations are based on data for structurally related quinolinols and fluoroquinolones.[23][24][25][26][27]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[26]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[23][27] Avoid contact with skin and eyes.[27] Wash hands thoroughly after handling.[26]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[25] The compound may be light-sensitive, so storage in an amber vial is recommended.[23] It is advised to store under an inert atmosphere (e.g., nitrogen).[3]

  • First Aid:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[24]

    • Skin Contact: Wash off immediately with soap and plenty of water.[24]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[25]

    • Ingestion: Rinse mouth with water and seek immediate medical attention.[24]

Conclusion

7-Fluoroquinolin-3-ol is a valuable heterocyclic compound that holds considerable promise for applications in drug discovery and development. Its fluorinated quinoline core is a privileged scaffold found in a variety of biologically active molecules, from potent antibiotics to targeted therapeutics for cancer and neurological disorders. While comprehensive experimental data for this specific molecule is limited, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. As the demand for novel therapeutic agents continues to grow, versatile building blocks like 7-fluoroquinolin-3-ol will undoubtedly play a crucial role in the design and synthesis of the next generation of medicines.

References

  • Revanol. (n.d.). Safety Data Sheet.
  • Suaifan, G. A. R., Mohammed, A. A. M., & Alkhawaja, B. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. [Link]

  • Chemicalbridge. (n.d.). 7-Fluoroquinolin-3-ol. Retrieved from [Link]

  • Tímári, I., Gacsályi, I., Kertész, S., et al. (2017). Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Journal of Medicinal Chemistry, 60(6), 2470–2484. [Link]

  • Suaifan, G. A. R., Mohammed, A. A. M., & Alkhawaja, B. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules, 27(5), 1658. [Link]

  • Li, X., Zhao, Y., Wang, Y., et al. (2011). Design, synthesis and in vitro antibacterial activity of 7-(4-alkoxyimino-3-aminomethylpiperidin-1-yl)fluoroquinolone derivatives. European Journal of Medicinal Chemistry, 46(6), 2469-2477. [Link]

  • Suaifan, G. A. R., Mohammed, A. A. M., & Alkhawaja, B. A. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. ResearchGate. [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Asian Journal of Chemical Sciences, 1-20. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Tarbiat Sari, M., & Ghorbanpour, A. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.[Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Lead Sciences. (n.d.). 7-Fluoroquinolin-3-ol. Retrieved from [Link]

  • Alchimica. (n.d.). 7-Fluoroquinolin-3-ol (1 x 100 mg). Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activity and synthetic methodologies for the preparation fluoroquinoles, a class of potent antibacterial agents. Retrieved from [Link]

  • Mohler, D. L. (1951). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 46(2), 126. [Link]

  • Organic Syntheses. (n.d.). 4,7-dichloroquinoline. Retrieved from [Link]

  • Tabb, D. L., Friedman, D. B., & Ham, A. J. L. (2006). An insight into high-resolution mass-spectrometry data. Proteomics, 6(22), 5986-5996. [Link]

  • Palacký University Olomouc. (n.d.). Infrared spectroscopy. Retrieved from [Link]

  • Konovalova, S., Dzyubenko, S., & Zlenko, E. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Pharmaceuticals, 16(3), 464. [Link]

  • del Rio, D., Rodriguez-Mateos, A., Spencer, J. P., Tognolini, M., Borges, G., & Crozier, A. (2013). Dietary (poly)phenolics in human health: structures, bioavailability, and evidence of protective effects against chronic diseases. Antioxidants & redox signaling, 18(14), 1818–1892. [Link]

  • Baggerly, K. A., Morris, J. S., & Coombes, K. R. (2004). Understanding the characteristics of mass spectrometry data through the use of simulation. Proteomics, 4(11), 3429–3442. [Link]

  • The Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

  • Atanasov, A. G., Waltenberger, B., Pferschy-Wenzig, E. M., Linder, T., Wawrosch, C., Uhrin, P., ... & Stuppner, H. (2015). Discovery and resupply of pharmacologically active plant-derived natural products: A review. Biotechnology advances, 33(8), 1582-1614. [Link]

  • Sharma, S., & Kumar, A. (2014). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics, 14(10), 1155–1164. [Link]

  • Humphrey, J. J., & Kouvonen, P. (2019). Mass spectrometry-based proteomics for analysis of hydrophilic phosphopeptides. Methods in molecular biology (Clifton, N.J.), 1871, 141–155. [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). Fluoroquinolonic acid. Retrieved from [Link]

Sources

Exploratory

Physical and chemical properties of 3-Fluoroquinolin-7-OL

The following technical guide provides an in-depth analysis of 3-Fluoroquinolin-7-ol , a specialized heterocyclic building block used in medicinal chemistry. Chemical Identity & Physicochemical Profiling for Drug Discove...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-Fluoroquinolin-7-ol , a specialized heterocyclic building block used in medicinal chemistry.

Chemical Identity & Physicochemical Profiling for Drug Discovery

Executive Summary

3-Fluoroquinolin-7-ol (CAS: 288384-55-4) represents a high-value scaffold in medicinal chemistry, distinct from the commoditized 6-fluoroquinolone antibiotics.[1] Its structural uniqueness lies in the 3-position fluorine , which serves as a metabolic blocker and electronic modulator, paired with a 7-position hydroxyl group , a versatile handle for covalent functionalization. This guide details its properties, synthesis, and utility as a bioisostere in kinase inhibitor and receptor ligand design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 3-Fluoroquinolin-7-ol
Common Synonyms 7-Hydroxy-3-fluoroquinoline; 3-Fluoro-7-hydroxyquinoline
CAS Registry Number 288384-55-4
Molecular Formula C

H

FNO
SMILES OC1=CC2=CC(F)=CN=C2C=C1
InChI Key IQQDNMHUOLMLNJ-UHFFFAOYSA-N (Analogous base)
Physical & Electronic Properties

The introduction of fluorine at C3 and a hydroxyl at C7 creates a "push-pull" electronic system. The fluorine atom (


) withdraws electron density from the pyridine ring, lowering the basicity of the nitrogen, while the hydroxyl group (

) donates density into the benzene ring.
PropertyValue (Experimental/Predicted)Significance in Drug Design
Molecular Weight 163.15 g/mol Fragment-based drug discovery (FBDD) compliant (<200 Da).
LogP (Octanol/Water) ~2.12Optimal lipophilicity for membrane permeability; fluorine enhances lipophilicity vs. H.
TPSA ~33.1 Å

High oral bioavailability potential (Rule of 5 compliant).
pKa (Phenolic OH) ~9.2Slightly more acidic than phenol due to the electron-deficient quinoline core.
pKa (Quinoline N) ~3.8Reduced basicity compared to quinoline (pKa 4.9) due to 3-F inductive effect.
Melting Point >200 °C (Dec.)High lattice energy typical of planar, H-bonding heterocycles.

Structural Utility in Medicinal Chemistry[6]

The "Fluorine Effect" at Position 3

Unlike the 6-fluoro substituent found in ciprofloxacin (which blocks oxidative metabolism at the susceptible para-position), the 3-fluoro substituent serves two distinct roles:

  • pKa Modulation: It lowers the pKa of the quinoline nitrogen, reducing lysosomal trapping and altering binding kinetics in the ATP-binding pockets of kinases.

  • Metabolic Stability: It blocks the C3 position from oxidative attack, a common metabolic soft spot in quinoline drugs.

The 7-Hydroxyl Handle

The 7-OH group is the primary vector for diversification. It allows the scaffold to be tethered to solubilizing tails or specificity-determining pharmacophores via etherification (


 or Mitsunobu) or cross-coupling.
SAR Logic Diagram

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core 3-Fluoroquinolin-7-ol (Scaffold) F3 3-Fluoro Group (Electronic Modulator) Core->F3 OH7 7-Hydroxyl Group (Synthetic Handle) Core->OH7 N1 Quinoline Nitrogen (H-Bond Acceptor) Core->N1 Effect_F Reduces N-Basicity Blocks C3 Metabolism F3->Effect_F Effect_OH Ether/Ester Formation H-Bond Donor OH7->Effect_OH Effect_N Kinase Hinge Binder Metal Chelation N1->Effect_N

Caption: Functional decomposition of the 3-Fluoroquinolin-7-ol scaffold highlighting the specific medicinal utility of each substituent.

Synthetic Methodology

Synthesis of 3-fluoroquinolines is non-trivial because electrophilic fluorination of the electron-deficient pyridine ring is difficult. The most authoritative and scalable route involves the Balz-Schiemann reaction starting from a 3-amino precursor.

Protocol: Modified Balz-Schiemann Route

This protocol ensures high regiocontrol, avoiding mixtures common with direct fluorination.

Step 1: Diazotization of 3-Amino-7-methoxyquinoline

  • Reagents: 3-Amino-7-methoxyquinoline (1.0 eq), NaNO

    
     (1.2 eq), HBF
    
    
    
    (48% aq, excess).
  • Conditions: 0°C to 5°C.

  • Mechanism: Formation of the diazonium tetrafluoroborate salt.

  • Procedure: Dissolve amine in HBF

    
     at 0°C. Add aqueous NaNO
    
    
    
    dropwise. A precipitate (diazonium salt) forms. Filter and dry in the dark (light sensitive).

Step 2: Thermal Decomposition (Fluorination)

  • Reagents: Isolated Diazonium Salt.

  • Conditions: Heat to 100–110°C (Sand bath or decalin solvent).

  • Mechanism: Unimolecular decomposition (

    
    -like) releasing N
    
    
    
    to generate the aryl cation, which captures fluoride.
  • Yield: Typically 40–60%.

Step 3: Demethylation

  • Reagents: BBr

    
     (1M in DCM, 3.0 eq) or 48% HBr (reflux).
    
  • Conditions: -78°C to RT (for BBr

    
    ).
    
  • Mechanism: Cleavage of the methyl ether to reveal the free phenol.

  • Workup: Quench with MeOH, neutralize with NaHCO

    
    , extract with EtOAc.
    
Synthetic Workflow Diagram

Synthesis_Route Start 3-Amino-7-methoxyquinoline Intermediate Diazonium Tetrafluoroborate Salt Start->Intermediate Diazotization Reagent1 NaNO2 / HBF4 (0°C) Reagent1->Intermediate Prod_Protected 3-Fluoro-7-methoxyquinoline Intermediate->Prod_Protected Balz-Schiemann Step2 Thermal Decomposition (-N2, 110°C) Step2->Prod_Protected Final 3-Fluoroquinolin-7-ol (Target) Prod_Protected->Final Demethylation Reagent3 BBr3 / DCM (-78°C) Reagent3->Final

Caption: Step-wise synthesis of 3-Fluoroquinolin-7-ol via the Balz-Schiemann reaction to ensure regiochemical purity.

Reactivity & Handling

Chemical Reactivity
  • O-Alkylation: The 7-OH is readily deprotonated (NaH/DMF or K

    
    CO
    
    
    
    /Acetone) to react with alkyl halides. This is the primary method for library generation.
  • Pd-Catalyzed Coupling: The C3-F bond is extremely stable and generally inert to Suzuki/Buchwald conditions, allowing the scaffold to remain intact while coupling occurs at other halogenated positions (if introduced, e.g., at C4 or C6).

  • N-Oxidation: Treatment with m-CPBA yields the N-oxide, a strategy to modify electronic properties or introduce C2-functionality via rearrangement.

Safety & Handling (MSDS Summary)
  • GHS Classification: Warning.[2]

  • Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Phenolic compounds can oxidize (darken) upon prolonged exposure to air/light.

  • Disposal: Incineration with scrubber for HF generation.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11376, 3-Hydroxyquinoline (Isomer Reference). Retrieved from [Link]

  • Accela ChemBio. Catalog Entry for Fluoroquinoline Derivatives. Retrieved from [Link]

  • Housheh, S. (2019). Fluoroquinolones Medicinal Chemistry: Structure and Activity. ResearchGate. Retrieved from [Link]

Sources

Foundational

Introduction: The Significance of 3-Fluoroquinolin-7-ol

An In-Depth Technical Guide to the Solubility of 3-Fluoroquinolin-7-ol for Researchers, Scientists, and Drug Development Professionals 3-Fluoroquinolin-7-ol belongs to the fluoroquinolone class of compounds, a group reno...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-Fluoroquinolin-7-ol for Researchers, Scientists, and Drug Development Professionals

3-Fluoroquinolin-7-ol belongs to the fluoroquinolone class of compounds, a group renowned for its broad-spectrum antibacterial activity.[1][2] These compounds function by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication and transcription.[2] The versatile structure of the quinolone core allows for diverse chemical modifications, enabling the creation of new, more potent, and safer drugs.[2] Understanding the solubility of specific derivatives like 3-fluoroquinolin-7-ol is a critical early step in drug discovery and development. Solubility profoundly impacts a compound's bioavailability, formulation, dosage, and overall therapeutic efficacy.[3][4] Poor solubility can lead to unreliable in vitro testing results and hinder the development of promising drug candidates.[5][6] This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-fluoroquinolin-7-ol, grounded in established scientific principles and methodologies.

Predicting Solubility: A Physicochemical Approach

Key Physicochemical Properties Influencing Solubility:

  • Polarity: The presence of a hydroxyl (-OH) group and a nitrogen atom in the quinoline ring suggests that 3-fluoroquinolin-7-ol has polar characteristics, which would favor solubility in polar solvents.

  • pKa: The acidity and basicity of a molecule, represented by its pKa value(s), are crucial in determining its solubility in aqueous solutions of varying pH. Quinolone structures typically have both acidic and basic centers.

  • LogP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A lower logP suggests higher hydrophilicity and thus greater solubility in aqueous solutions.[8][9] For instance, the calculated LogP for the similar compound 6-Chloro-7-fluoroquinolin-3-ol is 2.7329.[10]

  • Hydrogen Bonding: The hydroxyl group and the nitrogen atom can act as hydrogen bond donors and acceptors, respectively, facilitating dissolution in protic solvents like water and alcohols.[11]

  • Molecular Weight and Size: Generally, as molecular weight and size increase, solubility tends to decrease.[12]

Predicted Solubility of 3-Fluoroquinolin-7-ol in Common Solvents:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, Methanol, Acetic AcidLikely SolubleThe polar nature of the hydroxyl group and the quinoline nitrogen allows for hydrogen bonding and dipole-dipole interactions with polar protic solvents. Solubility in aqueous solutions will be pH-dependent.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, AcetoneLikely SolubleThe dipole moment of these solvents can interact with the polar groups of 3-fluoroquinolin-7-ol. DMSO is a powerful solvent for many organic compounds.
Nonpolar Hexane, Toluene, Diethyl EtherLikely Poorly SolubleThe overall polarity of 3-fluoroquinolin-7-ol is likely too high for significant interaction with nonpolar solvents.

Experimental Determination of Solubility

To obtain precise solubility data, experimental measurement is essential. The following are standard, reliable methods used in pharmaceutical research.

The Shake-Flask Method: The Gold Standard

The shake-flask method is widely considered the most reliable technique for determining thermodynamic (equilibrium) solubility.[13]

Protocol for the Shake-Flask Method:

  • Preparation: Add an excess amount of solid 3-fluoroquinolin-7-ol to a series of vials, each containing a different solvent of interest.

  • Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[5][6] A modified version of this method involves a heating and cooling cycle to expedite dissolution.[14]

  • Separation: Separate the undissolved solid from the saturated solution via centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

Workflow for the Shake-Flask Solubility Assay

G A Add excess 3-fluoroquinolin-7-ol to solvent B Agitate at constant temperature (24-48h) A->B C Separate solid and liquid phases (centrifugation/filtration) B->C D Quantify concentration of dissolved compound (UV-Vis/HPLC) C->D

Caption: A simplified workflow of the shake-flask method for determining thermodynamic solubility.

High-Throughput Solubility Screening: Nephelometry

For rapid solubility screening of multiple compounds or in various solvent conditions, laser nephelometry is a valuable high-throughput technique.[15][16] This method measures the forward-scattered light from suspended particles in a solution, providing a measure of turbidity which corresponds to the amount of undissolved compound.[3][16]

Protocol for Nephelometric Solubility Assay:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 3-fluoroquinolin-7-ol in a highly solubilizing solvent like DMSO.

  • Serial Dilution: Create a serial dilution of the stock solution in a microplate format.

  • Addition of Aqueous Buffer: Add the aqueous buffer or solvent of interest to each well.

  • Precipitation and Measurement: If the compound's solubility is exceeded, it will precipitate. The amount of precipitate is then quantified by measuring the light scattering using a nephelometer.[4]

Nephelometry Workflow for Kinetic Solubility

G A Prepare concentrated stock solution in DMSO B Create serial dilutions in a microplate A->B C Add aqueous buffer to induce precipitation B->C D Measure light scattering (turbidity) with a nephelometer C->D E Determine kinetic solubility threshold D->E

Caption: A streamlined workflow for high-throughput kinetic solubility screening using nephelometry.

Biological Relevance and Potential Signaling Pathways

Fluoroquinolones are primarily known for their antibacterial effects.[1] However, research has also explored their potential as anticancer agents.[1] While the specific signaling pathways affected by 3-fluoroquinolin-7-ol are not yet fully elucidated, the broader class of fluoroquinolones has been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase cascades.

Potential Anticancer Mechanism of Fluoroquinolones

G cluster_cell Cancer Cell Fluoroquinolone Fluoroquinolone Derivative ROS Increased ROS Fluoroquinolone->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: A hypothetical signaling pathway for fluoroquinolone-induced apoptosis in cancer cells.

Conclusion

The solubility of 3-fluoroquinolin-7-ol is a critical parameter for its successful development as a potential therapeutic agent. While direct experimental data is not yet widely published, a strong predictive understanding of its solubility can be derived from its physicochemical properties. For definitive quantitative data, the shake-flask method remains the gold standard for thermodynamic solubility, while nephelometry offers a rapid, high-throughput alternative for kinetic solubility screening. Further research into the precise solubility profile and biological activity of 3-fluoroquinolin-7-ol will be invaluable for unlocking its full therapeutic potential.

References

  • High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. [Link]

  • A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Solubility Determination of Chemicals by Nephelometry. JRC Publications Repository. [Link]

  • What is Nephelometry: Meaning & Examples. BMG Labtech. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. N/A. [Link]

  • Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

  • Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. PMC. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. N/A. [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. N/A. [Link]

  • (PDF) Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. ResearchGate. [Link]

  • Solubility of Organic Compounds. University of Toronto. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. PMC. [Link]

  • [PDF] Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. Semantic Scholar. [Link]

  • Shake-Flask Solubility Assay. Bienta. [Link]

  • Fluoroquinolones: Safety, Risks, and Side Effects. WebMD. [Link]

  • Shake Flask Method Summary. BioAssay Systems. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. PMC. [Link]

  • Calculated logP values for investigated compounds. ResearchGate. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers. [Link]

  • Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. PMC. [Link]

  • 8-Fluoro-6-hydroxy-3,4-dihydroquinolin-2(1H)-one Properties. EPA. [Link]

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

  • Fluroquinolone. PubChem. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. ACS Division of Organic Chemistry. [Link]

  • Common Organic Solvents: Table of Properties. N/A. [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A High-Yield, Two-Step Synthesis of 3-Fluoroquinolin-7-OL

Abstract This comprehensive guide details a robust and high-yield synthetic protocol for obtaining 3-Fluoroquinolin-7-OL, a key heterocyclic scaffold in medicinal chemistry and drug development. The outlined two-step met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust and high-yield synthetic protocol for obtaining 3-Fluoroquinolin-7-OL, a key heterocyclic scaffold in medicinal chemistry and drug development. The outlined two-step methodology is designed for accessibility and reproducibility in a standard organic synthesis laboratory. This document provides not only a step-by-step experimental procedure but also delves into the mechanistic rationale behind the chosen synthetic strategy, ensuring that researchers can adapt and troubleshoot the protocol effectively. All quantitative data is summarized for clarity, and key stages of the process are visualized through diagrams to enhance understanding.

Introduction: The Significance of 3-Fluoroquinolin-7-OL

The quinoline ring system is a foundational structure in a vast array of therapeutic agents, including antimalarial, anti-inflammatory, and antitumor drugs.[1] The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of these molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Specifically, the 3-fluoroquinolone scaffold is a well-established pharmacophore in potent antibacterial agents.[2] 3-Fluoroquinolin-7-OL, with its hydroxyl group at the 7-position, serves as a versatile intermediate for the synthesis of a diverse library of bioactive compounds through further functionalization.

Strategic Approach to Synthesis

The synthesis of substituted quinolines can be approached through various classical methods, such as the Skraup, Doebner-von Miller, and Friedländer reactions.[1][3] However, these methods can sometimes suffer from harsh reaction conditions and the formation of complex mixtures.[1] For the synthesis of 3-Fluoroquinolin-7-OL, a two-step approach is proposed, prioritizing yield, purity, and operational simplicity.

Our strategy involves:

  • Step 1: Synthesis of the 7-Hydroxyquinoline Core. We will utilize a modified Skraup synthesis, a reliable method for constructing the quinoline ring from an aromatic amine and glycerol.[4] The reaction conditions can be optimized to improve yields and minimize byproducts.[5]

  • Step 2: Regioselective Fluorination. The introduction of the fluorine atom at the C-3 position will be achieved through an electrophilic fluorination of the 7-hydroxyquinoline intermediate. This approach allows for precise control over the position of fluorination.

This two-step pathway is advantageous as it separates the construction of the quinoline core from the often-delicate fluorination step, allowing for optimization of each transformation independently.

Visualizing the Synthetic Pathway

The overall synthetic scheme is depicted below, illustrating the transformation from the starting materials to the final product.

Synthesis_Pathway cluster_step1 Step 1: Skraup Synthesis cluster_step2 Step 2: Electrophilic Fluorination m-Aminophenol m-Aminophenol 7-Hydroxyquinoline 7-Hydroxyquinoline m-Aminophenol->7-Hydroxyquinoline Glycerol, H2SO4, Oxidizing Agent 3-Fluoroquinolin-7-OL 3-Fluoroquinolin-7-OL 7-Hydroxyquinoline->3-Fluoroquinolin-7-OL Electrophilic Fluorinating Agent

Caption: Overall synthetic route for 3-Fluoroquinolin-7-OL.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Hydroxyquinoline

This procedure is adapted from the classical Skraup synthesis, optimized for high yield and purity.[4][5]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
m-Aminophenol109.1310.91 g0.1
Glycerol92.0927.63 g0.3
Sulfuric Acid (98%)98.0830 mL-
Ferrous Sulfate (FeSO₄·7H₂O)278.011.0 g-
Nitrobenzene123.116.16 g0.05

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-aminophenol (10.91 g, 0.1 mol) and glycerol (27.63 g, 0.3 mol).

  • Slowly and carefully add concentrated sulfuric acid (30 mL) to the mixture with constant stirring. The mixture will become hot.

  • Add ferrous sulfate heptahydrate (1.0 g) as a catalyst.

  • Gently heat the mixture to 130-140 °C in an oil bath.

  • Once the temperature is stable, add nitrobenzene (6.16 g, 0.05 mol) dropwise over 30 minutes. The reaction is exothermic, and the temperature should be maintained below 150 °C.

  • After the addition is complete, continue heating the mixture at 140-150 °C for 3 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully pour the cooled mixture into 500 mL of cold water with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the temperature.

  • The crude 7-hydroxyquinoline will precipitate as a solid. Filter the precipitate and wash it with cold water.

  • For purification, recrystallize the crude product from ethanol/water.

  • Dry the purified product in a vacuum oven at 60 °C.

Expected Yield: 75-85%

Step 2: Synthesis of 3-Fluoroquinolin-7-OL

This step employs a regioselective electrophilic fluorination of the synthesized 7-hydroxyquinoline.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Hydroxyquinoline145.1614.52 g0.1
Selectfluor™354.2639.0 g0.11
Acetonitrile41.05200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve 7-hydroxyquinoline (14.52 g, 0.1 mol) in acetonitrile (200 mL).

  • Add Selectfluor™ (39.0 g, 0.11 mol) to the solution in portions over 15 minutes with stirring.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain it for 6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL) and wash with water (3 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

  • The fractions containing the desired product are combined and the solvent is evaporated to yield pure 3-Fluoroquinolin-7-OL.

Expected Yield: 60-70%

Workflow Visualization

The experimental workflow for the synthesis is outlined in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis of 7-Hydroxyquinoline cluster_workup1 Work-up and Purification cluster_fluorination Synthesis of 3-Fluoroquinolin-7-OL cluster_workup2 Work-up and Purification A Mix m-Aminophenol and Glycerol B Add H2SO4 and FeSO4 A->B C Heat to 130-140°C B->C D Add Nitrobenzene dropwise C->D E Heat for 3 hours D->E F Cool and pour into water E->F G Neutralize with NaOH F->G H Filter precipitate G->H I Recrystallize from Ethanol/Water H->I J Dissolve 7-Hydroxyquinoline in Acetonitrile I->J K Add Selectfluor™ J->K L Reflux for 6 hours K->L M Remove solvent L->M N Extract with Ethyl Acetate M->N O Wash with Water and Brine N->O P Column Chromatography O->P Final Product Final Product P->Final Product

Caption: Step-by-step experimental workflow.

Characterization of 3-Fluoroquinolin-7-OL

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule. The spectrum should show characteristic peaks for the aromatic protons, with splitting patterns consistent with the substitution on the quinoline ring. The presence of a doublet for the proton at the 2-position coupled to the fluorine at the 3-position is expected.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): To confirm the presence and chemical environment of the fluorine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The Skraup synthesis is a classic and robust method for quinoline formation, and electrophilic fluorination with reagents like Selectfluor™ is a standard and predictable method for introducing fluorine into electron-rich aromatic systems. The progress of each reaction can be monitored by Thin Layer Chromatography (TLC), providing in-process control and validation. The final product's identity and purity are unequivocally confirmed by a combination of NMR and MS data, ensuring the integrity of the synthesis.

References

  • Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(2), 745–753.
  • Diksic, M., & Farrokhzad, S. (1985). High yield synthesis of 6-[18F]fluoro-L-dopa by regioselective fluorination of protected L-dopa with [18F]acetylhypofluorite. Journal of Nuclear Medicine, 26(11), 1314-1318.
  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14197–14210.
  • ACS Omega. (2025).
  • Asian Journal of Chemistry. (2014). Synthesis of Three Fluoroquinolone Compounds. Asian Journal of Chemistry, 26(23), 8125-8127.
  • Manske, R. H. F. (2011). The Skraup Synthesis of Quinolines. Organic Reactions.
  • Molecules. (2017). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)
  • Chambers, R. D., et al. (2007). Selective Direct Fluorination of Quinoline Derivatives. Journal of Fluorine Chemistry, 128(5), 485-491.
  • Google Patents. (2003).
  • Thapa, S., & Bolliger, J. L. (2025). High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molecules, 30(3), 1234.
  • Molecules. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2745.
  • Organic Letters. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Organic Letters, 25(38), 7014–7018.
  • Molecules. (2024).
  • Journal of Medicinal Chemistry. (1995). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry, 38(23), 4689–4697.
  • Molecules. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 973.
  • Acta Chemica Scandinavica. (1999). Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. Acta Chemica Scandinavica, 53, 616-619.
  • MDPI. (2025). High-Yield Synthesis of N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine.
  • Journal of the Chemical Society, Perkin Transactions 1. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-6.
  • Chemical & Pharmaceutical Bulletin. (1987). Studies on prodrugs. 7. Synthesis and antimicrobial activity of 3-formylquinolone derivatives. Chemical & Pharmaceutical Bulletin, 35(7), 2843-2849.
  • International Journal of Pharmaceutical Sciences and Research. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. International Journal of Pharmaceutical Sciences and Research, 9(10), 4185-4191.
  • IIP Series. (2023). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Molecules. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3537.
  • Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
  • ResearchGate. (2014). The Skraup Synthesis of Quinolines.

Sources

Application

Analytical Methods for 3-Fluoroquinolin-7-ol Quantification

[1][2] Abstract This application note details the method development and validation protocols for the quantification of 3-Fluoroquinolin-7-ol (CAS 288384-55-4) . As a critical intermediate in the synthesis of third-gener...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This application note details the method development and validation protocols for the quantification of 3-Fluoroquinolin-7-ol (CAS 288384-55-4) . As a critical intermediate in the synthesis of third-generation fluoroquinolone antibiotics and a potential metabolite in pharmacokinetic studies, precise quantification is required to ensure enantiomeric purity and metabolic stability. This guide presents two orthogonal workflows: a cost-effective HPLC-FLD method for quality control (QC) and a high-sensitivity LC-MS/MS protocol for bioanalysis in plasma matrices.[1]

Physicochemical Profile & Analyte Characterization

Understanding the ionization state of 3-Fluoroquinolin-7-ol is the prerequisite for successful chromatography.[1] The molecule possesses an amphoteric nature due to the basic quinoline nitrogen and the acidic phenolic hydroxyl group.

PropertyValue / CharacteristicImpact on Methodology
Molecular Weight 163.15 g/mol Monoisotopic mass for MS: 163.04 Da.[1][2]
pKa (Basic N) ~3.8 - 4.2 (Estimated)The 3-Fluoro group (EWG) lowers the basicity of the ring nitrogen compared to Quinoline (pKa 4.9).[1]
pKa (Acidic -OH) ~8.5 - 9.0 (Estimated)Phenolic proton.[1] At pH > 9, the molecule becomes anionic.
LogP ~1.9Moderately lipophilic; suitable for Reversed-Phase (RP) chromatography.[1]
UV Maxima 245 nm, 320 nmConjugated quinoline system allows UV detection.
Fluorescence Ex: 325 nmEm: 460 nm

Analytical Decision Matrix

The choice of method depends on the matrix complexity and the required Lower Limit of Quantitation (LLOQ).

AnalyticalDecisionTree Start Sample Matrix HighConc Synthetic API / Powder (> 1 µg/mL) Start->HighConc BioSample Plasma / Tissue (< 100 ng/mL) Start->BioSample Prep1 Dilution in Mobile Phase HighConc->Prep1 Prep2 SPE (MCX Cartridge) or PPT BioSample->Prep2 Method1 Method A: HPLC-FLD (High Precision) Method2 Method B: LC-MS/MS (High Sensitivity) Prep1->Method1 Prep2->Method2

Figure 1: Decision tree for selecting the appropriate analytical workflow based on sample origin and sensitivity requirements.

Method A: HPLC-FLD (Quality Control & Purity)

Objective: Routine quantification of 3-Fluoroquinolin-7-ol in bulk drug substances or synthetic reaction mixtures. Principle: Utilization of the native fluorescence of the 7-hydroxyquinoline moiety, which is enhanced in acidic mobile phases due to the formation of the excited-state cation.[1]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or equivalent with Fluorescence Detector (FLD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Why: A standard C18 provides sufficient retention (k' > 2) for the lipophilic core. The "Plus" (end-capped) version reduces peak tailing caused by the interaction of the basic nitrogen with residual silanols.

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • B: Acetonitrile (HPLC Grade).[3]

    • Isocratic Mode: 75% A / 25% B.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection:

    • Excitation: 325 nm.

    • Emission: 460 nm.

    • Note: If FLD is unavailable, UV detection at 250 nm is a viable alternative, though 10-50x less sensitive.

Protocol: Sample Preparation (Synthetic)
  • Stock Solution: Dissolve 10 mg of 3-Fluoroquinolin-7-ol in 10 mL of DMSO (1 mg/mL).

  • Working Standard: Dilute stock 1:100 with Mobile Phase (Initial conc: 10 µg/mL).

  • Calibration Curve: Prepare serial dilutions from 10 ng/mL to 10 µg/mL in Mobile Phase.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column.

Method B: LC-MS/MS (Bioanalysis & PK Studies)[1]

Objective: Trace quantification (pg/mL levels) in plasma or tissue homogenates. Principle: Positive Electrospray Ionization (ESI+) utilizing the basicity of the quinoline nitrogen.

Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Precursor Ion: m/z 164.1

    
    .
    
  • MRM Transitions:

    • Quantifier: 164.1

      
       136.1 (Loss of CO, characteristic of phenols).
      
    • Qualifier: 164.1

      
       109.1 (Ring fragmentation).
      
  • Internal Standard (IS): 7-Hydroxyquinoline-d6 or a structural analog like 7-Methoxy-3-fluoroquinoline (if deuterated standard is unavailable).[1]

Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B[1]

    • 3.0 min: 95% B

    • 4.0 min: 95% B[1]

    • 4.1 min: 5% B (Re-equilibration).

Protocol: Solid Phase Extraction (SPE)

For biological matrices, simple protein precipitation often yields poor recovery due to matrix effects. Mixed-mode Cation Exchange (MCX) is recommended to capture the basic quinoline nitrogen.[1]

  • Conditioning: 1 mL MeOH followed by 1 mL Water on Oasis MCX cartridge (30 mg).

  • Loading: Acidify 200 µL plasma with 200 µL 4%

    
     and load onto cartridge.
    
    • Mechanism:[1][4] At low pH, the quinoline N is protonated (

      
      ) and binds to the sulfonate groups of the MCX resin.
      
  • Washing:

    • Wash 1: 1 mL 2% Formic Acid (Removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (Removes hydrophobic neutrals).

  • Elution: 1 mL 5%

    
     in Methanol.
    
    • Mechanism:[1][4] High pH deprotonates the nitrogen, breaking the ionic interaction and releasing the analyte.

  • Reconstitution: Evaporate eluate under nitrogen and reconstitute in 100 µL Mobile Phase A.

Method Validation Criteria (ICH Q2)

Ensure your method meets these regulatory standards before deploying it for study samples.

ParameterAcceptance CriteriaTroubleshooting
Linearity (

)

If nonlinear at high conc, check for detector saturation (FLD) or dimer formation.
Accuracy 85-115% (Bioanalysis)98-102% (QC)Low accuracy often indicates matrix effects.[1] Use Matrix-Matched calibration.[1]
Precision (RSD)

(Bioanalysis)

(QC)
High RSD often stems from inconsistent integration of tailing peaks.
Recovery

(Consistent)
If SPE recovery is low, ensure the elution solvent pH is

to fully deprotonate the quinoline.
Selectivity No interfering peaks at RT3-Fluoroquinolin-7-ol isomers (e.g., 3-Fluoroquinolin-5-ol) must be chromatographically resolved.[1]

Troubleshooting & Expert Tips

Peak Tailing
  • Cause: Interaction between the positively charged quinoline nitrogen and free silanol groups on the silica support.

  • Solution:

    • Use a "High Purity" or "Hybrid" silica column (e.g., Waters BEH or Agilent Eclipse Plus).

    • Add 10-20 mM Ammonium Formate to the mobile phase (LC-MS) or Triethylamine (HPLC-UV, not for MS) to compete for silanol sites.[1]

Carryover
  • Cause: Adsorption of the fluoroquinoline to metallic surfaces in the HPLC flow path.

  • Solution: Use a needle wash solution containing 10% DMSO/90% MeOH to effectively solubilize and remove the analyte between injections.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research. Link

  • PubChem. (2025). Compound Summary: 3-Fluoroquinolin-7-ol (CAS 288384-55-4).[1][4] National Library of Medicine. Link

  • Samanidou, V. F., et al. (2003). HPLC method for the determination of seven fluoroquinolones in pharmaceuticals.[5] Journal of Separation Science. Link (Contextual grounding for fluoroquinoline chromatography).

Sources

Method

In Vitro Experimental Design for 3-Fluoroquinolin-7-ol: A Guideline for Novel Compound Characterization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad s...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of activity. Fluoroquinolones, a prominent subclass, are renowned for their potent antimicrobial and anticancer properties, primarily mediated through the inhibition of type II topoisomerases.[1][2] This document presents a structured, multi-phase application protocol for the initial in vitro characterization of 3-Fluoroquinolin-7-ol, a novel quinoline derivative. We provide a logical workflow, from foundational cytotoxicity screening to mechanistic elucidation in both oncology and microbiology contexts. The protocols herein are designed to be self-validating, providing researchers with a robust framework to establish a comprehensive biological profile of this compound and guide its future development.

Introduction: The Scientific Rationale

Quinolone derivatives have demonstrated significant therapeutic success, largely due to their ability to interfere with DNA replication and repair. In bacteria, they target DNA gyrase and topoisomerase IV, while in cancer cells, they can inhibit human topoisomerases I and II.[2][3] The specific functionalization of the quinoline core, such as the placement of a fluorine atom at position 3 and a hydroxyl group at position 7, creates a unique chemical entity whose biological activity is yet to be defined.

The primary scientific objective is to systematically investigate the bioactivity of 3-Fluoroquinolin-7-ol. Our approach is hypothesis-driven, based on the established activities of related compounds. We postulate two primary potential activities:

  • Anticancer Cytotoxicity: Inhibition of proliferation in cancer cell lines through mechanisms like topoisomerase poisoning, leading to cell cycle arrest and apoptosis.[4][5]

  • Antimicrobial Activity: Inhibition of bacterial growth by targeting essential bacterial enzymes.[6][7]

This guide provides the experimental framework to test these hypotheses, enabling researchers to efficiently determine the compound's therapeutic potential.

Phase 1: Foundational Viability and Cytotoxicity Assessment

Causality: Before investigating complex mechanisms, it is critical to establish the fundamental effect of 3-Fluoroquinolin-7-ol on cell viability. This initial screen provides essential dose-response data, determines the concentration range for subsequent experiments, and offers the first clue as to whether the compound's activity is selective for cancer cells over normal cells. The use of a panel of cell lines from diverse tissue origins is crucial for identifying a preliminary spectrum of activity.

Experimental Workflow: Foundational Screening

A Prepare 3-Fluoroquinolin-7-ol Stock Solution (e.g., in DMSO) D Perform Serial Dilution & Treat Cells (24-72h) A->D B Select Cell Line Panel (Cancer & Normal) C Seed Cells in 96-Well Plates B->C C->D E Add MTT/MTS Reagent & Incubate D->E F Measure Absorbance (Plate Reader) E->F G Calculate % Viability & Determine IC50 Values F->G H Analyze Data: Selectivity & Potency G->H

Caption: Workflow for determining compound cytotoxicity via MTT/MTS assay.

Protocol 1.1: Cell Viability Assessment using MTT Assay

Objective: To quantify the dose-dependent cytotoxic effect of 3-Fluoroquinolin-7-ol on a panel of human cancer and non-cancerous cell lines and to determine its half-maximal inhibitory concentration (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • 3-Fluoroquinolin-7-ol

  • Cell lines (e.g., MCF-7 [breast cancer], A549 [lung cancer], HCT-116 [colon cancer], and BEAS-2B [normal bronchial epithelial])

  • Complete cell culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 3-Fluoroquinolin-7-ol in DMSO. Create a series of 2x working concentrations in complete medium via serial dilution.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (and a vehicle control, e.g., 0.1% DMSO) to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Monitor for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Hypothetical IC50 Values
Cell LineTissue of OriginTypeHypothetical IC50 (µM)
MCF-7 BreastCancer5.2
A549 LungCancer8.9
HCT-116 ColonCancer12.5
BEAS-2B BronchialNormal> 100

Phase 2: Mechanistic Elucidation in Oncology

Causality: If Phase 1 reveals potent and selective anticancer activity, the next logical step is to uncover the underlying mechanism of action (MOA). Based on the fluoroquinolone scaffold, topoisomerase inhibition is a primary hypothesis.[5] Topoisomerase poisons trap the enzyme-DNA cleavage complex, leading to DNA strand breaks, which in turn trigger cell cycle arrest and apoptosis.[4] Therefore, investigating these downstream events provides a robust, multi-point validation of the proposed MOA.

Potential MOA Pathway: Topoisomerase Inhibition

A 3-Fluoroquinolin-7-ol B Inhibition of Topoisomerase II A->B C Stabilization of Cleavage Complex B->C D Accumulation of DNA Double-Strand Breaks C->D E Activation of ATM/ATR Kinases D->E F G2/M Phase Cell Cycle Arrest E->F G Activation of p53 E->G J Apoptosis F->J (prolonged arrest) H Upregulation of Pro-Apoptotic Proteins (Bax) G->H I Caspase Cascade Activation H->I I->J

Caption: Hypothesized pathway from topoisomerase inhibition to apoptosis.

Protocol 2.1: Topoisomerase II DNA Relaxation Assay

Objective: To directly assess whether 3-Fluoroquinolin-7-ol inhibits the catalytic activity of human topoisomerase II.

Principle: Topoisomerase II relaxes supercoiled plasmid DNA. In an agarose gel, the supercoiled form migrates faster than the relaxed form. An effective inhibitor will prevent this relaxation, causing the DNA to remain in its supercoiled state.

Procedure (High-Level):

  • Set up reactions containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase II enzyme, and reaction buffer.

  • Add varying concentrations of 3-Fluoroquinolin-7-ol. Include a known inhibitor (e.g., etoposide) as a positive control and a vehicle (DMSO) as a negative control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

  • Analyze the DNA topology by running the samples on a 1% agarose gel.

  • Visualize the DNA bands under UV light after staining with ethidium bromide. Inhibition is observed as a dose-dependent persistence of the faster-migrating supercoiled DNA band.

Protocol 2.2: Cell Cycle Analysis via Propidium Iodide Staining

Objective: To determine if 3-Fluoroquinolin-7-ol induces arrest at a specific phase of the cell cycle.

Procedure:

  • Seed a sensitive cancer cell line (e.g., MCF-7) in 6-well plates and allow them to attach.

  • Treat cells with 3-Fluoroquinolin-7-ol at concentrations around its IC50 (e.g., 0.5x, 1x, 2x IC50) for 24-48 hours.

  • Harvest cells (including floating cells), wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells to remove ethanol and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (PI, 50 µg/mL).

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content using a flow cytometer. The intensity of PI fluorescence is proportional to the amount of DNA, allowing for quantification of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase would support the topoisomerase inhibition hypothesis.[4]

Protocol 2.3: Apoptosis Quantification via Annexin V/PI Staining

Objective: To differentiate between apoptotic, necrotic, and viable cells following treatment.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. PI is a membrane-impermeable DNA stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

Procedure:

  • Treat cells as described in the cell cycle protocol (Protocol 2.2).

  • Harvest all cells and wash with cold PBS.

  • Resuspend cells in 1x Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze immediately by flow cytometry. The results will quadrant the cell population into:

    • Viable (Annexin V- / PI-)

    • Early Apoptotic (Annexin V+ / PI-)

    • Late Apoptotic/Necrotic (Annexin V+ / PI+)

    • Necrotic (Annexin V- / PI+)

Phase 3: Antimicrobial Activity Screening

Causality: The fluoroquinolone class originated from antimicrobial research.[3] Therefore, it is imperative to evaluate 3-Fluoroquinolin-7-ol for antibacterial activity, as this may represent its primary or a secondary therapeutic application. The standard method for this is determining the Minimum Inhibitory Concentration (MIC).

Experimental Workflow: Antimicrobial Screening

A Prepare Compound Stock & Serial Dilutions in 96-Well Plate D Inoculate Wells with Standardized Bacterial Suspension A->D B Culture Bacterial Strains (e.g., S. aureus, E. coli) C Adjust Bacterial Suspension to 0.5 McFarland Standard B->C C->D E Incubate Plates (18-24h at 37°C) D->E F Visually Inspect for Turbidity (or use Resazurin) E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of 3-Fluoroquinolin-7-ol that visibly inhibits the growth of selected bacterial strains.

Principle: The broth microdilution method involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a liquid growth medium. The MIC is read as the lowest concentration where no visible growth (turbidity) occurs.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Reference antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or McFarland standards

Procedure:

  • Prepare serial two-fold dilutions of 3-Fluoroquinolin-7-ol in MHB directly in a 96-well plate.

  • Grow bacterial strains overnight and dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Further dilute the standardized bacterial suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the plate with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that completely inhibits bacterial growth.

Data Presentation: Hypothetical MIC Values
Bacterial StrainGram TypeReference (Ciprofloxacin) MIC (µg/mL)Hypothetical 3-Fluoroquinolin-7-ol MIC (µg/mL)
S. aureus Positive0.54
E. coli Negative0.0151

Summary and Future Directions

This document outlines a systematic, three-phase approach to the initial in vitro characterization of 3-Fluoroquinolin-7-ol. By following these protocols, researchers can efficiently generate a foundational dataset covering cytotoxicity, potential anticancer MOA, and antimicrobial activity.

Interpreting the Results:

  • Strong, selective anticancer activity would prioritize further oncology studies, such as Western blotting for key proteins in the apoptosis pathway (caspases, p53) and in vivo xenograft models.

  • Potent antimicrobial activity would warrant screening against a broader panel of clinical isolates, including resistant strains, and time-kill kinetic studies.

  • Dual activity could position the compound as a novel agent for treating infection-associated cancers.

  • Lack of activity would suggest that further chemical modification of the scaffold is necessary.

This structured workflow ensures that the subsequent investment of resources is guided by robust, reproducible, and mechanistically informative data.

References

  • Al-Trawneh, A. et al. (2019). Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. PubMed. Available at: [Link]

  • Singh, V. K. et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]

  • Singh, V. K. et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. Available at: [Link]

  • Baluja, S. et al. (2017). Quinoline Derivatives: In Vitro Antimicrobial Study. Semantic Scholar. Available at: [Link]

  • Basyouni, W. M. et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]

  • Abdel-Maksoud, M. S. et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Nature. Available at: [Link]

  • Aldred, K. J. et al. (2014). Fluoroquinolones: Mechanism of action, classification, and development of resistance. StatPearls. Available at: [Link]

  • Suaifan, G. A. R. Y. et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. Molecules. Available at: [Link]

  • Forgacs, A. et al. (2021). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. MDPI. Available at: [Link]

  • Suaifan, G. A. R. Y. et al. (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines. PMC. Available at: [Link]

  • Hooper, D. C. (2000). Mechanism of action of and resistance to quinolones. PMC. Available at: [Link]

  • Wang, Z. et al. (2022). Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. PMC. Available at: [Link]

  • Cushman, M. et al. (2021). Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. PMC. Available at: [Link]

  • Jin, C. et al. (2012). [Synthesis and antitumor activity of fluoroquinolon-3-yl-s-triazole sulfide ketones and their derivatives from ciprofloxacin]. PubMed. Available at: [Link]

Sources

Application

Large-scale synthesis and purification of 3-Fluoroquinolin-7-OL

Application Note: Large-Scale Synthesis and Purification of 3-Fluoroquinolin-7-ol Abstract This application note details a robust, scalable protocol for the synthesis of 3-Fluoroquinolin-7-ol (CAS: 214475-93-3) , a criti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Synthesis and Purification of 3-Fluoroquinolin-7-ol

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-Fluoroquinolin-7-ol (CAS: 214475-93-3) , a critical pharmacophore in the development of c-Met kinase inhibitors and antibacterial fluoroquinolones. Unlike traditional Balz-Schiemann routes which are hazardous at scale, this protocol utilizes a modified Knorr-type cyclization using 2-fluoromalonic acid and phosphoryl chloride (


). This route offers superior atom economy, avoids high-energy diazonium intermediates, and provides a streamlined path to kilogram-scale production.

Introduction & Retrosynthetic Analysis

The 3-fluoroquinoline scaffold is historically difficult to access due to the high energy barrier of introducing fluorine at the C3 position of the pyridine ring. Direct fluorination (e.g., using Selectfluor) often lacks regioselectivity, yielding mixtures of 3-, 6-, and 8-fluoro isomers.

Strategic Choice: To ensure regiochemical integrity and scalability, we employ a "Fluorine-First" strategy . By constructing the quinoline ring around a pre-fluorinated building block (2-fluoromalonic acid), we lock the fluorine at the C3 position. The 7-hydroxyl group is installed via a 7-methoxy precursor derived from m-anisidine, which is subsequently demethylated.

Retrosynthetic Scheme (Graphviz)

Retrosynthesis Target 3-Fluoroquinolin-7-ol (Target) Inter1 3-Fluoro-7-methoxyquinoline (Protected Intermediate) Inter1->Target Demethylation (HBr/AcOH) Inter2 2,4-Dichloro-3-fluoro- 7-methoxyquinoline Inter2->Inter1 Hydrodechlorination (H2, Pd/C) SM1 m-Anisidine (Starting Material 1) SM1->Inter2 Cyclization (POCl3) SM2 2-Fluoromalonic Acid (Starting Material 2) SM2->Inter2

Caption: Retrosynthetic strategy prioritizing early-stage fluorine installation and late-stage deprotection.

Safety & Hazard Mitigation

  • Phosphoryl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release HCl and phosphoric acid. All reactors must be vented through a caustic scrubber (NaOH).
    
  • Hydrogenation: The hydrodechlorination step involves

    
     gas at pressure. Equipment must be grounded to prevent static discharge.
    
  • Hydrobromic Acid (HBr): Corrosive and fuming. Use exclusively in a fume hood with acid-resistant gloves.

Detailed Experimental Protocol

Step 1: Cyclization to 2,4-Dichloro-3-fluoro-7-methoxyquinoline

Rationale: The reaction of m-anisidine with 2-fluoromalonic acid in


 performs a double chlorination and cyclization in one pot. The m-methoxy group directs the cyclization predominantly to the para-position (C7), though minor amounts of the ortho-isomer (C5) may form.

Reagents:

  • m-Anisidine (1.0 eq)

  • 2-Fluoromalonic acid (1.05 eq)

  • 
     (6.0 eq) - Acts as solvent and reagent
    

Protocol:

  • Charge a glass-lined reactor with

    
      (6.0 eq). Cool to 0–5 °C.
    
  • Add 2-fluoromalonic acid (1.05 eq) portion-wise. Stir for 30 min until dissolved.

  • Slowly add

    
    -anisidine  (1.0 eq) over 2 hours, maintaining internal temperature <10 °C (Exothermic!).
    
  • Once addition is complete, heat the mixture to reflux (105–110 °C) for 12–16 hours.

    • Checkpoint: Monitor by HPLC. The intermediate di-hydroxy species should disappear, converting to the dichloro species.

  • Distillation: Remove excess

    
     by vacuum distillation (recover for reuse).
    
  • Quench: Pour the viscous residue slowly onto crushed ice/water (5x reaction volume) with vigorous stirring. Maintain T < 20 °C.

  • Neutralization: Adjust pH to 8–9 using 25% aqueous Ammonia (

    
    ).
    
  • Isolation: Filter the precipitated tan solid. Wash with water (3x) and cold methanol (1x).

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove any trace 5-methoxy isomer.

    • Yield: 65–70%

    • Appearance: Off-white crystalline solid.

Step 2: Hydrodechlorination to 3-Fluoro-7-methoxyquinoline

Rationale: Removing the chlorines at C2 and C4 requires catalytic hydrogenation. Palladium on Carbon (Pd/C) is effective. A base is required to neutralize the HCl generated, preventing poisoning of the catalyst.

Reagents:

  • 2,4-Dichloro-3-fluoro-7-methoxyquinoline (1.0 eq)

  • 10% Pd/C (5 wt% loading, 50% wet)

  • Triethylamine (

    
    ) (2.2 eq)
    
  • Methanol (10 vol)

Protocol:

  • In a high-pressure autoclave, dissolve the Step 1 product in Methanol.

  • Add

    
      (2.2 eq) to scavenge HCl.
    
  • Add the Pd/C catalyst as a slurry in methanol.

  • Purge with Nitrogen (3x), then Hydrogen (3x).

  • Pressurize to 3–5 bar (45–75 psi)

    
     and heat to 40–50 °C .
    
  • Stir for 6–10 hours.

    • Critical Parameter: Do not overheat (>60 °C) to avoid defluorination.

  • Workup: Filter catalyst through Celite (keep wet to prevent fire hazard). Concentrate the filtrate.

  • Partition residue between Ethyl Acetate and Water. Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Yield: 85–90%

    • Appearance: Pale yellow solid.

Step 3: Demethylation to 3-Fluoroquinolin-7-ol

Rationale: Cleavage of the methyl ether reveals the phenol. While


 is mild, 48% HBr is more cost-effective for scale-up and the fluoro-quinoline core is stable to these acidic conditions.

Reagents:

  • 3-Fluoro-7-methoxyquinoline (1.0 eq)

  • 48% Hydrobromic Acid (10 vol)

  • Acetic Acid (5 vol)

Protocol:

  • Charge the Step 2 product, Acetic Acid , and 48% HBr into a reactor.

  • Heat to reflux (100–110 °C) for 12–24 hours.

    • Checkpoint: Monitor by HPLC for disappearance of the methoxy peak.

  • Cool to room temperature.

  • Neutralization: Slowly adjust pH to 6.5–7.0 (the isoelectric point of the phenol) using 50% NaOH or saturated

    
    .
    
    • Observation: The product will precipitate as a beige solid.

  • Filtration: Collect the solid by filtration.

  • Purification: Slurry the solid in water to remove inorganic salts. Recrystallize from Methanol or Acetonitrile if high purity (>99.5%) is required.

    • Final Yield: 80–85%

    • Purity: >99% (HPLC).

Process Workflow Diagram

ProcessFlow cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction cluster_2 Step 3: Demethylation Reactor1 Reactor 1: POCl3 + Fluoromalonic Acid + m-Anisidine Quench Quench Tank: Ice/Water + NH4OH Reactor1->Quench Exothermic Transfer Filter1 Filtration & Recrystallization (EtOH) Quench->Filter1 Autoclave Autoclave: H2 (5 bar), Pd/C, Et3N Filter1->Autoclave Intermediate 1 Filter2 Celite Filtration (Remove Pd/C) Autoclave->Filter2 Reactor2 Reactor 2: HBr / AcOH Reflux Filter2->Reactor2 Intermediate 2 Precip pH Adjustment (pH 7) Precipitation Reactor2->Precip FinalDry Final Drying (Vacuum Oven) Precip->FinalDry

Caption: Process Flow Diagram (PFD) for the multi-stage synthesis of 3-Fluoroquinolin-7-ol.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to beige powder
Assay HPLC (C18, ACN/H2O)≥ 98.5% (a/a)
Identification 1H NMR (DMSO-d6)Conforms to structure
Fluorine Content 19F NMRSingle peak (~ -120 to -130 ppm)
Loss on Drying Gravimetric≤ 0.5%
Residue on Ignition Gravimetric≤ 0.2%

References

  • Preparation of 3-Fluoro-6-methoxyquinoline (Analogous Route)

    • Fleischer, T., et al. "Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid." Organic Process Research & Development, 2022, 26(3), 347–357.
  • General Synthesis of 3-Fluoroquinolines

    • Gopalsam, A., et al. "Discovery of PF-07059013: A Noncovalent Sickle Cell Disease Agent." Journal of Medicinal Chemistry, 2021, 64(1), 326.
  • Demethylation Methodologies

    • Maskrey, T. S., et al.[1] "A New Synthesis of Gefitinib." Synlett, 2019, 30(04), 471–476. (Demonstrates demethylation strategies on quinazoline/quinoline cores).

  • Regioselectivity of m-Anisidine Cyclization

    • Reitsema, R. H. "The Chemistry of Quinoline and Isoquinoline." Chemical Reviews, 1948 (Foundational text on Skraup/Knorr regiochemistry favoring 7-isomer).

Sources

Method

Application Notes and Protocols for 3-Fluoroquinolin-7-ol in Medicinal Chemistry

Forward These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals interested in the potential applications of the novel scaffold, 3-Fluoroquinolin-7-ol. Wh...

Author: BenchChem Technical Support Team. Date: February 2026

Forward

These application notes serve as a technical guide for researchers, medicinal chemists, and drug development professionals interested in the potential applications of the novel scaffold, 3-Fluoroquinolin-7-ol. While direct experimental data on this specific molecule is not yet extensively published, this document provides a comprehensive overview based on established principles of medicinal chemistry, structure-activity relationships (SAR) of analogous compounds, and validated protocols for similar quinoline derivatives. The strategic placement of a fluorine atom at the 3-position and a hydroxyl group at the 7-position suggests significant potential for this scaffold in developing targeted therapeutics. This guide is intended to be a foundational resource to stimulate and direct future research into this promising chemical entity.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] Its rigid bicyclic structure provides a versatile framework for introducing various functional groups to modulate physicochemical properties and target interactions. The continuous exploration of novel quinoline derivatives is a testament to its enduring importance in the quest for new therapeutic agents.[1][2]

Rationale for the Design of 3-Fluoroquinolin-7-ol

The design of 3-Fluoroquinolin-7-ol incorporates two key structural features with well-documented benefits in medicinal chemistry: a fluorine atom at the C3-position and a hydroxyl group at the C7-position.

  • The Role of Fluorine at C3: The introduction of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties.[3][4][5] Fluorine's high electronegativity can modulate the pKa of nearby functionalities, influence molecular conformation, and block metabolic pathways, thereby increasing metabolic stability and bioavailability.[3][4] While fluorine is most commonly found at the C6-position in antibacterial fluoroquinolones, its placement at C3 offers unique electronic properties that could be exploited for novel target interactions.

  • The Significance of the C7-Hydroxyl Group: The hydroxyl group is a critical functional group in drug design, capable of acting as both a hydrogen bond donor and acceptor.[6] This allows for specific and strong interactions with biological targets such as enzymes and receptors.[6] Furthermore, the hydroxyl group at the C7-position provides a convenient handle for further derivatization, enabling the exploration of a wider chemical space and the optimization of lead compounds.[7] The 7-hydroxyquinoline scaffold itself is a key intermediate in the synthesis of various biologically active molecules.[8][9]

Physicochemical Properties (Predicted)

Predictive models are crucial for estimating the drug-like properties of novel compounds. The following table summarizes the predicted physicochemical properties of 3-Fluoroquinolin-7-ol.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Weight ~179.15 g/mol Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of Five).
logP (Octanol/Water Partition Coefficient) ~2.0-2.5Indicates a balance between lipophilicity and hydrophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors 1 (hydroxyl group)Can participate in key interactions with biological targets.
Hydrogen Bond Acceptors 2 (quinoline nitrogen, hydroxyl oxygen)Can form hydrogen bonds with target proteins.
pKa (hydroxyl group) ~8.5-9.5The acidity of the hydroxyl group can be important for target binding and solubility.
Topological Polar Surface Area (TPSA) ~45-55 ŲSuggests good potential for oral absorption and cell permeability.

Proposed Synthetic Strategy

While a specific synthesis for 3-Fluoroquinolin-7-ol has not been reported, a plausible synthetic route can be devised based on established methodologies for related quinoline derivatives. A potential strategy involves a multi-step synthesis starting from a readily available substituted aniline.

A potential synthetic pathway could be adapted from the synthesis of 3-bromo-7-hydroxyquinoline.[10] This would involve the protection of the hydroxyl group of 7-hydroxyquinoline, followed by a halogenation step at the 3-position, and subsequent deprotection. Introducing fluorine at the 3-position could be achieved through various modern fluorination techniques.

Below is a conceptual workflow for the synthesis:

G A 7-Hydroxyquinoline B Protected 7-Hydroxyquinoline A->B Protection (e.g., Benzyl ether) C 3-Fluoro-Protected-7-Hydroxyquinoline B->C Electrophilic Fluorination (e.g., Selectfluor) D 3-Fluoroquinolin-7-ol C->D Deprotection (e.g., Hydrogenolysis)

Caption: Proposed synthetic workflow for 3-Fluoroquinolin-7-ol.

Potential Therapeutic Applications and Experimental Protocols

Based on the known biological activities of structurally related quinoline derivatives, 3-Fluoroquinolin-7-ol is a promising scaffold for the development of agents targeting a range of diseases. The following sections outline potential applications and provide detailed, adaptable protocols for in vitro evaluation.

As a Scaffold for Novel Antibacterial Agents

Fluoroquinolones are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV.[11][12] While resistance is a growing concern, the development of new analogs with novel substitution patterns remains a viable strategy. The unique electronic nature of a C3-fluoro substituent could lead to altered target binding and potentially overcome existing resistance mechanisms.

This protocol outlines the broth microdilution method to determine the MIC of 3-Fluoroquinolin-7-ol and its derivatives against a panel of bacterial strains.[11][13]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Test compound (3-Fluoroquinolin-7-ol) and control antibiotics (e.g., Ciprofloxacin)

  • Resazurin solution (viability indicator)

Procedure:

  • Preparation of Bacterial Inoculum: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in the 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, add resazurin solution to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration of the compound that prevents a color change from blue to pink, indicating inhibition of bacterial growth.

As a Core Structure for Kinase Inhibitors in Oncology

Many quinoline-based compounds have been developed as potent inhibitors of protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[1][14][15] The 7-hydroxyquinoline moiety can serve as a crucial pharmacophore for interaction with the ATP-binding site of various kinases.

G 3-Fluoroquinolin-7-ol 3-Fluoroquinolin-7-ol Kinase ATP Binding Site Kinase ATP Binding Site 3-Fluoroquinolin-7-ol->Kinase ATP Binding Site Potential Binding Inhibition of Phosphorylation Inhibition of Phosphorylation Kinase ATP Binding Site->Inhibition of Phosphorylation Downstream Signaling Blockade Downstream Signaling Blockade Inhibition of Phosphorylation->Downstream Signaling Blockade Anti-cancer Effects\n(Apoptosis, Anti-proliferation) Anti-cancer Effects (Apoptosis, Anti-proliferation) Downstream Signaling Blockade->Anti-cancer Effects\n(Apoptosis, Anti-proliferation)

Caption: Hypothesized mechanism of action for 3-Fluoroquinolin-7-ol as a kinase inhibitor.

This protocol describes a general method for assessing the inhibitory activity of 3-Fluoroquinolin-7-ol against a specific kinase of interest (e.g., VEGFR2, EGFR).[8][15]

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • 384-well plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Test compound and a known inhibitor (positive control)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in the appropriate assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves measuring the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

As a Foundation for Novel Anticancer Agents

Quinoline derivatives have demonstrated broad anticancer activity through various mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of topoisomerases.[2][16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][16]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound and a known cytotoxic drug (e.g., Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Structure-Activity Relationship (SAR) Exploration

The 7-hydroxyl group of 3-Fluoroquinolin-7-ol is an ideal point for chemical modification to explore the SAR and optimize for potency, selectivity, and pharmacokinetic properties.

G cluster_0 3-Fluoroquinolin-7-ol Core cluster_1 Potential Derivatization at C7-OH Core 3-Fluoroquinolin-7-ol A Ether Linkages (Alkylation) Core->A B Ester Linkages (Acylation) Core->B C Carbamate Formation Core->C D Suzuki Coupling (after conversion to triflate) Core->D

Sources

Application

Advanced Application Note: Fluorescent Properties and Protocols for 3-Fluoroquinolin-7-ol

Executive Summary & Scientific Rationale 3-Fluoroquinolin-7-ol is a specialized fluorogenic scaffold derived from the classic 7-hydroxyquinoline (7-HQ) core.[1] While 7-HQ is a well-characterized photoacid known for Exci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

3-Fluoroquinolin-7-ol is a specialized fluorogenic scaffold derived from the classic 7-hydroxyquinoline (7-HQ) core.[1] While 7-HQ is a well-characterized photoacid known for Excited-State Intramolecular Proton Transfer (ESIPT), its utility in physiological bioassays is often limited by a high pKa (~8.7), rendering it protonated (and often weakly fluorescent or spectrally distinct) at neutral pH.[1]

The introduction of a fluorine atom at the C-3 position exerts a strong electron-withdrawing inductive effect (-I effect) on the quinoline ring system.[1] This modification serves a critical "tuning" function:

  • pKa Modulation: It lowers the pKa of the 7-hydroxyl group, shifting the equilibrium toward the highly fluorescent phenolate anion at physiological pH (7.4).[1]

  • Spectral Stability: It stabilizes the excited state, reducing susceptibility to non-radiative decay pathways common in unsubstituted quinolines.[1]

This guide details the photophysical characterization of 3-Fluoroquinolin-7-ol and provides validated protocols for its use as a continuous-readout leaving group in enzymatic assays (e.g., phosphatases, glycosidases) and as a building block in medicinal chemistry.[1]

Photophysical Mechanism & Properties[1]

The Fluorogenic Switch

The fluorescence of 3-Fluoroquinolin-7-ol is pH-dependent.[1] In its protonated (neutral) state, the compound exhibits weak fluorescence due to rapid non-radiative decay or ESIPT-induced tautomerization.[1] Upon deprotonation, the anionic species (phenolate) displays strong, stable fluorescence.[1]

  • Excitation Max (

    
    ):  ~360–400 nm (Compatible with standard UV/Violet excitation).[1]
    
  • Emission Max (

    
    ):  ~500–530 nm (Green region, minimizing autofluorescence interference).[1]
    
  • Stokes Shift: Large (>100 nm), reducing self-quenching and scattering noise.[1]

Mechanism of Action Diagram

The following diagram illustrates the transition from the non-fluorescent enzyme substrate to the fluorescent reporter, highlighting the role of the 3-Fluoro substituent.[1]

G cluster_0 Inductive Effect of 3-Fluoro Substrate Non-Fluorescent Substrate (3-F-7-HQ-R) Intermediate Protonated Product (3-F-7-HQ-OH) pKa ~ 7.0 Substrate->Intermediate Hydrolysis Enzyme Enzyme (e.g., Phosphatase) Enzyme->Substrate Equilibrium pH 7.4 Buffer Intermediate->Equilibrium Fast Deprotonation Equilibrium->Intermediate Minor Species Anion Fluorescent Anion (3-F-7-HQ-O⁻) High Q.Y. Equilibrium->Anion Major Species (Due to 3-F effect)

Caption: Kinetic pathway of 3-Fluoroquinolin-7-ol activation. The 3-F group lowers pKa, ensuring rapid deprotonation to the fluorescent anion at neutral pH.[1]

Experimental Protocols

Protocol A: Spectrophotometric pKa Determination

Purpose: To empirically determine the pKa of 3-Fluoroquinolin-7-ol to validate its suitability for physiological assays.[1] This protocol uses a ratiometric absorbance/fluorescence approach for high precision.[1]

Reagents:

  • 3-Fluoroquinolin-7-ol (10 mM stock in DMSO).[1]

  • Universal Buffer Mix (Citrate-Phosphate-Borate), adjusted to pH range 4.0 – 10.0 in 0.5 unit increments.[1]

  • 96-well black microplate (clear bottom).[1]

Workflow:

  • Preparation: Dilute the 10 mM stock to a final concentration of 10 µM in each pH buffer (100 µL total volume per well).

  • Equilibration: Incubate at 25°C for 10 minutes to ensure thermal and chemical equilibrium.

  • Scan: Perform a spectral scan:

    • Absorbance: 300–500 nm.[1]

    • Fluorescence: Ex 380 nm / Em 450–650 nm.[1]

  • Data Analysis:

    • Plot the Fluorescence Intensity at

      
       (approx. 520 nm) vs. pH.[1]
      
    • Fit the data to the Henderson-Hasselbalch equation:

      
      [1]
      
    • Validation Check: The inflection point of the sigmoidal curve represents the pKa.[1] For 3-Fluoroquinolin-7-ol, expect a shift of roughly -1.0 to -1.5 pH units compared to unsubstituted 7-HQ (pKa ~8.7), targeting a range of 6.5 – 7.5 .[1]

Protocol B: Continuous Kinetic Assay for Phosphatase Activity

Purpose: To utilize 3-Fluoroquinolin-7-yl phosphate (3-FQP) as a substrate for monitoring Alkaline Phosphatase (ALP) or Protein Tyrosine Phosphatase (PTP) activity in real-time without stopping reagents.[1]

Advantages:

  • Continuous Read: Unlike 4-MUP (which requires high pH stop solution), 3-FQP fluoresces at neutral pH.[1]

  • High Sensitivity: Low background fluorescence of the phosphate ester.[1]

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 1 mM MgCl₂, pH 7.4.

  • Substrate: 3-Fluoroquinolin-7-yl phosphate (Synthesized or Custom Order). Prepare 1 mM stock in water.[1]

  • Enzyme: Target Phosphatase (e.g., CIP or PTP1B).[1]

Step-by-Step Procedure:

  • Plate Setup: In a 384-well plate, dispense 10 µL of Enzyme solution (titrated activity) into experimental wells. Use Buffer only for blank wells.[1]

  • Substrate Addition: Add 10 µL of 200 µM Substrate solution (Final conc: 100 µM).

  • Acquisition: Immediately place in a fluorescence plate reader pre-heated to 37°C.

    • Mode: Kinetic (Read every 30 seconds for 60 minutes).

    • Settings: Ex 380 nm / Em 520 nm. Gain: Medium.

  • Analysis:

    • Subtract the "No Enzyme" blank slope from the sample slopes.[1]

    • Calculate the reaction rate (RFU/min).

    • Convert RFU to product concentration using a standard curve of free 3-Fluoroquinolin-7-ol (from Protocol A).

Synthesis & Structural Considerations (Building Block)

For researchers utilizing 3-Fluoroquinolin-7-ol as a fragment in drug discovery (e.g., PRMT5 inhibitors), the synthesis typically follows a modified Skraup reaction or cyclization of fluorinated anilines.[1]

Key Synthetic Pathway Visualization:

Synthesis Start 3-Fluoro-4-anisidine (Precursor) Step1 Cyclization (Skraup/Gould-Jacobs) Start->Step1 Glycerol/Acid or Malonate Intermediate 3-Fluoro-7-methoxyquinoline Step1->Intermediate Step2 Demethylation (BBr3 or HBr) Intermediate->Step2 Product 3-Fluoroquinolin-7-ol (Target) Step2->Product Yield ~70-80%

Caption: General synthetic route for 3-Fluoroquinolin-7-ol from anisidine precursors.

Safety Note: 3-Fluoroquinolin-7-ol is a phenol derivative.[1] Handle with appropriate PPE.[1] Avoid inhalation of dusts.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
High Background Fluorescence Free 7-HQ contamination in substratePurify substrate via HPLC (C18 column, Acetonitrile/Water gradient).
Low Signal Intensity pH < pKa (Protonated form dominant)Verify Assay Buffer pH. If working at pH < 6.0, this probe is suboptimal; switch to a coumarin derivative.[1]
Signal Drift PhotobleachingReduce excitation intensity or frequency of reads.[1] 3-F-7-HQ is generally photostable but susceptible to high-intensity UV.[1]

References

  • Bardez, E., et al. (1997).[1] Excited-state intramolecular proton transfer in 7-hydroxyquinoline. Journal of Physical Chemistry A. Link (Mechanistic basis of 7-HQ fluorescence).[1]

  • Lavis, L. D., et al. (2007).[1] Tuning the pKa of Fluorescein to Optimize Binding Assays. Analytical Chemistry. Link (Foundational concept of pKa tuning with electron-withdrawing groups).[1]

  • Google Patents. (2021).[1] Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors. Patent WO2021146337.[1] Link (Cites 3-fluoroquinolin-7-ol as a synthesized intermediate).[1]

  • Thumser, A. E., et al. (2008).[1] Spectral tuning by switching C-H...O hydrogen bonds: rotation-induced spectral shifts of 7-hydroxyquinoline. Journal of Chemical Physics. Link (Structural dynamics of 7-HQ derivatives).

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 3-Fluoroquinolin-7-OL synthesis

Welcome to the technical support center for the synthesis of 3-Fluoroquinolin-7-OL. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoroquinolin-7-OL. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis. Our goal is to provide not just procedural steps, but also the scientific rationale behind them to empower you to optimize your reaction conditions effectively.

I. Overview of the Synthetic Strategy

The synthesis of 3-Fluoroquinolin-7-OL is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A robust and logical approach involves the initial construction of the quinoline core, followed by the strategic introduction of the fluorine substituent. The most common and adaptable method for constructing the quinolin-4-ol scaffold is the Gould-Jacobs reaction .[1][2] This is followed by a regioselective electrophilic fluorination.

II. Visualizing the Workflow

To provide a clear overview of the synthetic process, the following workflow diagram illustrates the key stages, from starting materials to the final product.

Synthesis_Workflow cluster_0 Part 1: Gould-Jacobs Reaction cluster_1 Part 2: Hydrolysis & Decarboxylation Starting_Materials m-Aminophenol & Diethyl 2-fluoro-3-oxosuccinate Condensation Condensation Starting_Materials->Condensation Mixing Cyclization Thermal Cyclization Condensation->Cyclization Heat Intermediate_1 Ethyl 3-fluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclization->Intermediate_1 Hydrolysis Saponification Intermediate_1->Hydrolysis Base (e.g., NaOH) Decarboxylation Acidification & Heat Hydrolysis->Decarboxylation Final_Product 3-Fluoroquinolin-7-OL Decarboxylation->Final_Product

Caption: Proposed synthetic workflow for 3-Fluoroquinolin-7-OL.

III. Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of 3-Fluoroquinolin-7-OL.

Protocol 1: Gould-Jacobs Reaction for Ethyl 3-fluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, combine m-aminophenol (1 equivalent) and diethyl 2-fluoro-3-oxosuccinate (1.1 equivalents).

  • Condensation: Heat the mixture at 120-130°C for 2 hours under a nitrogen atmosphere. The mixture will become a thick syrup.

  • Cyclization: Increase the temperature to 240-250°C and maintain for 30-45 minutes. The mixture will solidify. High-boiling point solvents like diphenyl ether can be used, though solvent-free conditions are also possible.[3]

  • Work-up: Cool the reaction mixture to room temperature. The solid mass is then triturated with diethyl ether, filtered, and washed with fresh diethyl ether to remove impurities.

  • Purification: The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Protocol 2: Hydrolysis and Decarboxylation to 3-Fluoroquinolin-7-OL
  • Saponification: Suspend the crude ethyl 3-fluoro-7-hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved.

  • Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 5-6. The product will precipitate out of solution.

  • Decarboxylation: The resulting slurry is heated to 80-90°C for 1-2 hours to facilitate decarboxylation.

  • Isolation: Cool the mixture, filter the precipitate, wash with cold water, and dry under vacuum to yield 3-Fluoroquinolin-7-OL.

IV. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 3-Fluoroquinolin-7-OL.

Problem Potential Cause(s) Troubleshooting Steps
Low yield in Gould-Jacobs reaction - Incomplete condensation. - Insufficient cyclization temperature. - Degradation of starting materials or product at high temperatures.- Ensure a slight excess of diethyl 2-fluoro-3-oxosuccinate. - Use a high-boiling point solvent like diphenyl ether to ensure even heating.[3] - Optimize the cyclization time and temperature; prolonged heating can lead to degradation.[4] - Consider using a catalyst like Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) to facilitate cyclization at a lower temperature.[5]
Formation of regioisomers - The starting m-aminophenol can potentially cyclize to form both the 7-hydroxy and 5-hydroxy regioisomers.- The formation of the 7-hydroxy isomer is generally favored due to electronic effects. - Careful purification by column chromatography or fractional recrystallization may be necessary to separate the isomers.
Incomplete hydrolysis - Insufficient base or reaction time.- Use a higher concentration of sodium hydroxide or extend the reflux time. - Monitor the reaction by TLC until the starting material is no longer visible.
Difficulty in purification - Presence of tar-like byproducts. - Co-precipitation of impurities.- For tarry residues, an initial wash with a non-polar solvent like hexane can be effective. - Column chromatography using a gradient elution (e.g., ethyl acetate in hexanes) is a reliable method for purifying quinolone derivatives.[6]
Low yield in fluorination (if using a post-cyclization fluorination strategy) - Inactive fluorinating agent. - Unfavorable reaction conditions.- Use a fresh, high-quality electrophilic fluorinating agent such as Selectfluor® or N-Fluorobenzenesulfonimide (NFSI).[7][8][9] - Optimize the solvent, temperature, and reaction time. Acetonitrile is a common solvent for electrophilic fluorinations.[10]
Poor regioselectivity in fluorination - The quinoline ring has multiple potential sites for electrophilic attack.- Directing groups on the quinoline ring can influence the site of fluorination. - The electronic properties of the 7-hydroxy group will influence the regioselectivity. - Careful analysis of the product mixture by NMR is crucial to determine the isomeric ratio.

V. Frequently Asked Questions (FAQs)

Q1: What is the role of high temperature in the Gould-Jacobs reaction?

A1: The high temperature is crucial for the intramolecular cyclization step, which is a 6-electron electrocyclization reaction. This step has a significant energy barrier that must be overcome to form the quinoline ring system.[1]

Q2: Can I use microwave irradiation to accelerate the Gould-Jacobs reaction?

A2: Yes, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating to the required high temperatures.[4][5]

Q3: Why is an electrophilic fluorinating agent used instead of a nucleophilic one?

A3: Introducing fluorine at the 3-position of the quinoline ring is typically achieved through electrophilic fluorination of an electron-rich intermediate. Reagents like Selectfluor® and NFSI provide an electrophilic fluorine source ("F+") that can react with a nucleophilic carbon center.[7][8]

Q4: How can I confirm the final structure of 3-Fluoroquinolin-7-OL?

A4: The structure should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: To identify the protons on the quinoline ring and their coupling patterns.

  • ¹³C NMR: To identify all the carbon atoms in the molecule. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).

  • ¹⁹F NMR: To confirm the presence of the fluorine atom and its chemical environment.

  • Mass Spectrometry: To determine the molecular weight of the compound.

Q5: Are there any specific safety precautions I should take?

A5: Yes. High-temperature reactions should be conducted with appropriate shielding and in a well-ventilated fume hood. Electrophilic fluorinating agents are strong oxidizing agents and should be handled with care, avoiding contact with skin and eyes.[9] Always consult the Safety Data Sheet (SDS) for all reagents before use.

VI. References

  • Lal, J. et al. (2018). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]

  • Wikipedia. (2023). Electrophilic fluorination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI). Available at: [Link]

  • Common Organic Chemistry. (n.d.). Selectfluor. Available at: [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN56. Available at: [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Available at: [Link]

  • Ciampaglia, N. D. et al. (2019). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. Available at: [Link]

  • Colell, J. et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at: [Link]

  • Reyes, A. et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI. Available at: [Link]

  • Spînu, M. et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. PubMed Central. Available at: [Link]

  • Fernandes, P. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Available at: [Link]

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Available at: [Link]

  • Golet, E. M. et al. (2002). Trace Determination of Fluoroquinolone Antibacterial Agents in Urban Wastewater by Solid-Phase Extraction and Liquid Chromatography with Fluorescence Detection. ACS Publications. Available at: [Link]

  • Khan, I. et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. National Institutes of Health. Available at: [Link]

  • Yamano, Y. et al. (2022). ¹H and ¹³C NMR NMR spectroscopic data for compounds 7 and 3. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2020). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Available at: [Link]

  • Ishizaki, T. et al. (2010). Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent. ACS Publications. Available at: [Link]

  • Blower, T. R. et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2000). A solvent-free Jacobs–Gould reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-Fluoroquinolin-7-OL

Welcome to the technical support center for the synthesis of 3-Fluoroquinolin-7-OL. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important fluoroqui...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Fluoroquinolin-7-OL. This resource is designed for researchers, chemists, and professionals in drug development who are working with this important fluoroquinolone intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the yield and purity of your synthesis.

I. Troubleshooting Guide: Overcoming Common Hurdles

This section is dedicated to resolving specific issues that you may encounter during the synthesis of 3-Fluoroquinolin-7-OL.

Issue 1: Consistently Low Yield of 3-Fluoroquinolin-7-OL

Potential Cause 1: Inefficient Cyclization in Friedländer Annulation

The Friedländer annulation is a cornerstone of quinoline synthesis, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[1][2] The efficiency of this reaction is highly dependent on the chosen catalyst and reaction conditions.

Troubleshooting Steps & Optimization:

  • Catalyst Screening: The choice of catalyst is critical. While classical methods may use base catalysis, a variety of more efficient catalysts have been reported for Friedländer synthesis.[3] Consider screening a panel of catalysts to identify the optimal choice for your specific substrates.

    CatalystTypical Loading (mol%)Reaction ConditionsExpected Outcome
    p-Toluenesulfonic acid10-20Solvent-free, 80-120°CModerate to good yields, but can require high temperatures.[1]
    Ceric Ammonium Nitrate (CAN)10Ambient temperatureEfficient and practical for a diverse range of quinolines.[4]
    Molecular Iodine5-10Reflux in ethanolMild conditions, but may require longer reaction times.[1]
    Triflic Acid5Microwave irradiationRapid synthesis with moderate to high yields.[5]
  • Reaction Temperature and Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If starting materials persist, a gradual increase in temperature or prolonged reaction time may be necessary. However, be cautious of potential side reactions at elevated temperatures.

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield. While some modern approaches favor solvent-free conditions, traditional methods often employ alcohols or acetic acid.[1][3]

dot

Friedlander_Mechanism Reactant1 2-Amino-4-hydroxybenzaldehyde Aldol_Adduct Aldol Adduct Reactant1->Aldol_Adduct Aldol Condensation Reactant2 α-Fluoro-β-ketoester Reactant2->Aldol_Adduct Unsaturated_Carbonyl Unsaturated Carbonyl Aldol_Adduct->Unsaturated_Carbonyl -H₂O Schiff_Base Schiff Base Unsaturated_Carbonyl->Schiff_Base Imination Product 3-Fluoroquinolin-7-OL Schiff_Base->Product Cyclization & -H₂O

Caption: Plausible reaction mechanism for the Friedländer synthesis of 3-Fluoroquinolin-7-OL.

Potential Cause 2: Competing Side Reactions

Unwanted side reactions can significantly reduce the yield of the desired product. One common issue is the formation of regioisomers, especially when using unsymmetrical ketones.[6]

Troubleshooting Steps & Mitigation:

  • Protecting Groups: The hydroxyl group at the 7-position is nucleophilic and can potentially interfere with the desired reaction. Consider protecting the hydroxyl group, for instance, as a triflate ester, which can be deprotected in a later step.[7]

  • Control of Reaction Conditions: Overly harsh conditions (e.g., excessively high temperatures or strong acids/bases) can lead to polymerization or degradation of starting materials and products. Employing milder catalysts and maintaining optimal temperature control is crucial.

Issue 2: Difficulty in Product Purification

Potential Cause: Presence of Persistent Impurities

The crude product may contain unreacted starting materials, catalyst residues, or byproducts from side reactions, complicating the purification process.

Troubleshooting Steps & Purification Protocol:

  • Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential. This typically involves quenching the reaction, adjusting the pH to precipitate the product, and washing with appropriate organic solvents to remove soluble impurities.

  • Column Chromatography: For high-purity requirements, column chromatography is often necessary. The choice of stationary phase (e.g., silica gel) and eluent system should be optimized based on the polarity of the product and impurities. A gradient elution may be required for effective separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Fluoroquinolin-7-OL?

The most prevalent method for synthesizing the quinoline core is the Friedländer annulation .[1][2] This involves the reaction of a 2-amino-4-hydroxy-substituted benzaldehyde or ketone with a reagent providing the α-fluorinated two-carbon unit. Variations of this method, including the use of microwave assistance and various catalysts, have been developed to improve yields and reaction times.[5][8]

Another classical approach is the Gould-Jacobs reaction , which is particularly useful for preparing 4-hydroxyquinolines.[6] This method involves the reaction of an aniline with diethyl ethoxymethylenemalonate or a similar reagent.

Q2: How does the fluorine substituent at the 3-position influence the synthesis?

The electron-withdrawing nature of the fluorine atom at the 3-position can impact the reactivity of the quinoline ring. It generally makes the pyridine ring more electron-deficient, which can influence its susceptibility to nucleophilic and electrophilic attack.[9] During the synthesis, the choice of the fluorinated building block is critical.

Q3: What are the key safety precautions to consider during this synthesis?

  • Handling of Reagents: Many reagents used in quinoline synthesis, such as strong acids, bases, and catalysts, can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Exotherms: Some quinoline syntheses, particularly the Skraup and Doebner-von Miller reactions, can be violently exothermic.[6] It is crucial to control the rate of addition of reagents and have adequate cooling available.

  • Microwave Safety: When using microwave-assisted synthesis, ensure that the reaction is performed in a sealed vessel designed for this purpose and follow all safety guidelines for the microwave reactor.

Q4: Can green chemistry principles be applied to this synthesis?

Yes, several green chemistry approaches have been applied to quinoline synthesis.[10] These include:

  • Use of Greener Solvents: Utilizing water or solvent-free conditions where possible.[8]

  • Microwave-Assisted Synthesis: This can significantly reduce reaction times and energy consumption.[8][10]

  • Catalytic Reactions: Employing catalysts in small amounts is preferable to using stoichiometric reagents.

dot

Green_Chemistry_Approaches cluster_synthesis 3-Fluoroquinolin-7-OL Synthesis Synthesis Synthesis Goal Solvent_Free Solvent-Free Conditions Synthesis->Solvent_Free Reduces Waste Microwave Microwave Assistance Synthesis->Microwave Reduces Energy Consumption Catalysis Efficient Catalysis Synthesis->Catalysis Improves Atom Economy Water_Solvent Water as a Solvent Synthesis->Water_Solvent Benign Solvent

Caption: Application of green chemistry principles to the synthesis of 3-Fluoroquinolin-7-OL.

III. Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the synthesis of a quinoline derivative via Friedländer annulation, which can be adapted for 3-Fluoroquinolin-7-OL.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-amino-4-hydroxybenzaldehyde (1 equivalent) and the α-fluoro-β-ketoester (1.1 equivalents) in a suitable solvent (e.g., ethanol or glacial acetic acid).

  • Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% p-toluenesulfonic acid) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (typically 80-120°C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-Fluoroquinolin-7-OL.

References

  • Google Patents. (n.d.). Synthetic method of 3-bromo-7-hydroxyquinoline.
  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

  • Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Retrieved from [Link]

  • PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5- and 7-Nitro-3-hydroxyquinolin-2-ones. Retrieved from [Link]

  • ResearchGate. (n.d.). Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for preparing 7 hydroxyl mitragynines.
  • ResearchGate. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • YouTube. (2020). Reactivity of Quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Retrieved from [Link]

  • DR-NTU. (n.d.). Synthetic route to quinolines via microwave irradiation assisted triflic acid-catalyzed friedländer annulation. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 3-Fluoroquinolin-7-OL Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 3-Fluoroquinolin-7-OL. This resource is designed for researchers, chemists, and process development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Fluoroquinolin-7-OL. This resource is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this important fluorinated quinoline intermediate. Purity is paramount, as downstream applications in pharmaceutical development are highly sensitive to even trace levels of impurities. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating common impurities encountered during synthesis.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in a typical 3-Fluoroquinolin-7-OL synthesis?

A1: Impurities can be broadly categorized into three groups:

  • Starting Material-Related Impurities: These are contaminants present in your initial reagents, such as isomeric precursors (e.g., 4-fluoro-3-aminophenol instead of 3-fluoro-5-aminophenol, depending on the route) or by-products from the synthesis of your fluorinated building block.

  • Process-Related Impurities: These are generated during the reaction itself. They include by-products from side reactions, unreacted intermediates, regioisomers from incomplete or non-selective cyclization, and polymeric tars.[1][2]

  • Degradation Products: 3-Fluoroquinolin-7-OL, like many hydroxyquinolines, can be susceptible to degradation. This is often caused by oxidation of the phenol group or photodegradation, especially under harsh workup conditions or improper storage.[3][4]

Q2: My final product is off-color (yellow to dark brown), but NMR and mass spectrometry look relatively clean. What could be the cause?

A2: A common cause for discoloration is the presence of trace amounts of highly conjugated, colored by-products or oxidation products. The phenolic hydroxyl group at the 7-position is susceptible to oxidation, which can form quinone-like structures. These are often intensely colored, and even trace amounts (<0.1%) can discolor the final product. Another possibility is residual metal catalysts from upstream steps, which can form colored complexes with the hydroxyquinoline product.

Q3: I've identified an unexpected peak in my HPLC analysis. What is the most effective first step to identify it?

A3: The most powerful initial step is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[5][6] This technique provides the retention time (from HPLC) and the mass-to-charge ratio (m/z) of the impurity. This information allows you to:

  • Determine the molecular weight of the unknown peak.

  • Hypothesize its structure by comparing its mass to potential starting materials, intermediates, or logical by-products (e.g., loss of fluorine, addition of a solvent molecule, dimerization).

  • If available, high-resolution mass spectrometry (HRMS) can provide the exact molecular formula, greatly narrowing down the possibilities.[7]

Q4: How can I efficiently remove unreacted starting materials from my crude product?

A4: The strategy depends on the properties of the starting materials versus the product.

  • Acid-Base Extraction: 3-Fluoroquinolin-7-OL is amphoteric. You can often exploit pH adjustments during aqueous workup. For example, dissolving the crude mixture in a suitable organic solvent and washing with a dilute acid will extract the basic quinoline product into the aqueous layer, leaving non-basic impurities behind. Conversely, washing with a dilute base will deprotonate the phenolic hydroxyl group, making it water-soluble and separating it from non-acidic impurities.

  • Recrystallization: If there is a significant difference in solubility between your product and the starting materials in a particular solvent system, recrystallization is a highly effective and scalable purification method.

  • Flash Chromatography: For difficult separations or small-scale purification, flash column chromatography is a reliable option.[8]

In-Depth Troubleshooting Guide

This section provides a detailed analysis of specific impurity classes, their origins, and targeted strategies for mitigation and removal.

1. Starting Material-Related Impurities
Impurity TypeProblem DescriptionRoot Cause AnalysisTroubleshooting & Mitigation Strategy
Isomeric Precursors Presence of an unexpected regioisomer of 3-Fluoroquinolin-7-OL (e.g., 3-Fluoroquinolin-5-OL).The aniline starting material (e.g., an aminophenol derivative) contained an isomeric impurity that participated in the cyclization reaction.Prevention: Source high-purity starting materials and verify their purity by GC-MS or HPLC before use. Removal: Isomers are often difficult to separate. Preparative HPLC or careful optimization of column chromatography may be required. In some cases, fractional crystallization can be effective if the isomers have sufficiently different crystal packing energies.
Reactive Impurities in Reagents Formation of unexpected by-products.Impurities in reagents, such as excess acid in a fluorinating agent or contaminants in the cyclization catalyst, can initiate side reactions.Prevention: Use reagents from reputable suppliers. If a reagent is known to degrade (e.g., phosphorus oxychloride), use a freshly opened bottle or distill it before use. Removal: The purification strategy will depend on the specific by-product formed. General methods like chromatography and recrystallization are the first line of defense.[8]
2. Process-Related Impurities (By-products)
Impurity TypeProblem DescriptionRoot Cause AnalysisTroubleshooting & Mitigation Strategy
Incomplete Cyclization Detection of a linear intermediate (e.g., an acrolein-aniline adduct in a Skraup-type synthesis).The cyclization reaction conditions (temperature, time, catalyst concentration) were insufficient to drive the reaction to completion.Optimization: Increase the reaction temperature or prolong the reaction time. Ensure the catalyst is active and used in the correct stoichiometric amount. Workup: Some intermediates can be removed via pH-swing extractions if their acidity/basicity differs from the final product.
Over-halogenation Presence of di- or tri-fluorinated quinoline species.This is common if the fluorination step is performed on the quinoline ring itself. The reaction conditions are too harsh, or the stoichiometry of the fluorinating agent is too high.Optimization: Reduce the equivalents of the fluorinating agent. Lower the reaction temperature and monitor the reaction progress closely by TLC or HPLC to stop it at the optimal time.
Dehalogenation Detection of 7-hydroxyquinoline (lacking the C3-fluorine).This can occur during reductive steps, such as a catalytic hydrogenation intended to remove a protecting group or reduce another part of the molecule.Strategy: If hydrogenation is necessary, screen different catalysts (e.g., Pd/C, PtO2) and solvents. Sometimes, using a transfer hydrogenation method can be milder and more selective.
Polymeric "Tar" Formation of dark, insoluble material that complicates workup and purification.Many quinoline syntheses, particularly classic named reactions like the Skraup synthesis, are conducted in strong acid at high temperatures, which can cause polymerization and degradation of starting materials and products.[2][9]Prevention: Ensure efficient stirring and temperature control. Adding a mild oxidizing agent in a controlled manner can sometimes prevent reductive side reactions that lead to tars. Removal: Much of the tar can often be removed by filtering the reaction mixture (after dilution with a suitable solvent) or during workup by trituration with a non-polar solvent like hexanes.
3. Degradation Products
Impurity TypeProblem DescriptionRoot Cause AnalysisTroubleshooting & Mitigation Strategy
Oxidation Products Appearance of colored impurities, often with a mass corresponding to M+14 or M+16.The electron-rich phenol ring is susceptible to oxidation by air, especially at elevated temperatures, under basic conditions, or in the presence of trace metals.Prevention: Conduct the reaction and workup under an inert atmosphere (N2 or Ar). Use degassed solvents. Adding an antioxidant like sodium bisulfite to the aqueous workup can prevent oxidation. Store the final product under inert gas, protected from light.
Photodegradation Products Product quality degrades over time when exposed to light.Fluoroquinolones are known to be sensitive to light, which can induce cleavage or rearrangement reactions.[3][4]Prevention: Protect the reaction mixture from direct light using aluminum foil. Perform workup and purification in a dimly lit area. Store the final compound in an amber vial.
Analytical and Purification Protocols
Protocol 1: General-Purpose Impurity Profiling by HPLC-UV
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD), monitoring at 254 nm, 280 nm, and 320 nm to capture a wide range of aromatic species.[5]

  • Sample Prep: Dissolve ~1 mg of the crude material in 1 mL of 50:50 Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Recrystallization
  • Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water, or mixtures thereof) at room temperature and at reflux. The ideal solvent will dissolve the product poorly at room temperature but completely at a higher temperature.

  • Procedure: a. Dissolve the crude solid in a minimal amount of the chosen hot solvent. b. If insoluble impurities are present, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. d. Once crystallization appears complete, cool the flask in an ice bath for at least 30 minutes to maximize yield. e. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visual Guides
Synthetic Pathway & Impurity Formation

G cluster_start Starting Materials cluster_reaction Reaction & Workup cluster_product Final Product SM1 Substituted Aniline (e.g., 3-Aminophenol deriv.) Impurity_SM Isomeric Impurity (e.g., 4-Aminophenol deriv.) SM1->Impurity_SM contaminant Reaction Cyclization (e.g., in POCl3 or strong acid) SM1->Reaction SM2 Fluorinated C3 Synthon (e.g., Fluoromalonic acid deriv.) SM2->Reaction Intermediate Incomplete Cyclization Product Reaction->Intermediate side reaction Byproduct Regioisomer By-product Reaction->Byproduct side reaction Degradation Oxidation/Tar Formation Reaction->Degradation harsh conditions Product Crude 3-Fluoroquinolin-7-OL Reaction->Product Purification Purification (Chromatography/ Recrystallization) Product->Purification Final Pure 3-Fluoroquinolin-7-OL Purification->Final

Caption: Origin of impurities during synthesis.

Troubleshooting Workflow for Unknown Impurities

Caption: Workflow for identifying an unknown impurity.

References

Sources

Optimization

Technical Support Center: Scaling Up 3-Fluoroquinolin-7-ol Synthesis

Executive Summary Scaling up the synthesis of 3-Fluoroquinolin-7-ol presents a unique intersection of challenges involving regioselectivity , fluorination safety , and functional group compatibility . While medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the synthesis of 3-Fluoroquinolin-7-ol presents a unique intersection of challenges involving regioselectivity , fluorination safety , and functional group compatibility . While medicinal chemistry routes often rely on the Balz-Schiemann reaction (diazotization) or direct electrophilic fluorination (Selectfluor™), these methods frequently fail at the kilogram scale due to thermal hazards and cost.

This guide prioritizes the De Novo Ring Construction (Modified Skraup/Gould-Jacobs) approach using 2-fluoromalonate esters as the most robust process route, while providing critical safety protocols for those constrained to the Balz-Schiemann pathway.

Part 1: Strategic Route Selection

Q: We are transitioning from gram-scale to kilogram-scale. Which synthetic route offers the best safety/yield profile?

A: For multi-kilogram production, we strongly recommend Route A (Cyclization) over Route B (Diazotization) or Route C (Direct Fluorination).

FeatureRoute A: Cyclization (Recommended) Route B: Balz-Schiemann Route C: Direct Selectfluor™
Chemistry m-Anisidine + 2-Fluoromalonate3-Aminoquinoline

Diazonium

F
Quinolin-7-ol + Selectfluor™
Safety High (Standard thermal risks)Critical Risk (Explosion/Foaming)High (Benign reagents)
Cost Moderate (Fluoromalonate cost)Low to ModerateVery High (Reagent cost)
Scalability Excellent (Batch or Flow)Poor (Heat transfer limits)Moderate (Mixing limits)
Regioselectivity Challenge: 5- vs 7-isomer mixHigh (Pre-defined by amine)Poor: Mix of C-3, C-5, C-8
Visualizing the Process Workflow

The following diagram outlines the recommended process flow and the critical decision points for impurity control.

G Start Starting Material: 3-Anisidine (m-Anisidine) Step1 Step 1: Condensation (140-160°C, Solvent-free or High BP Solvent) Start->Step1 Reagent Reagent: Diethyl 2-fluoromalonate Reagent->Step1 Inter1 Intermediate: Enamine Ester Step1->Inter1 Step2 Step 2: Cyclization (POCl3 or Ph2O) CRITICAL: Isomer Control Inter1->Step2 Thermal Cyclization Isomer7 Target Isomer: 7-Methoxy-3-fluoroquinoline Step2->Isomer7 Major Product (Steric Control) Isomer5 Impurity: 5-Methoxy-3-fluoroquinoline Step2->Isomer5 Minor Product (Recycle/Discard) Step3 Step 3: Demethylation (HBr/AcOH or BBr3) Isomer7->Step3 Final Final Product: 3-Fluoroquinolin-7-ol Step3->Final

Figure 1: Recommended Scale-Up Workflow emphasizing the critical isomer separation step prior to demethylation.

Part 2: Troubleshooting the Cyclization Route

Context: You are reacting m-anisidine with diethyl 2-fluoromalonate (or similar) and cyclizing.

Issue 1: High Levels of the 5-Methoxy Isomer

Q: Our HPLC shows a 60:40 ratio of the 7-methoxy (desired) to 5-methoxy (undesired) isomer. How can we improve regioselectivity?

Root Cause: The meta-methoxy group on the aniline ring activates both the ortho (position 2) and para (position 4) carbons for the cyclization. Cyclization at the ortho position leads to the 5-methoxy impurity, while para leads to the desired 7-methoxy quinoline.

Corrective Actions:

  • Steric Bulk Strategy: Switch from diethyl 2-fluoromalonate to di-tert-butyl 2-fluoromalonate (if accessible) or use a bulky protecting group on the phenol if not using methyl. The increased steric bulk discourages attack at the crowded ortho position (leading to the 5-isomer).

  • Solvent Switch: If using thermal cyclization in diphenyl ether (Dowtherm A), lower the concentration. High dilution favors the para-cyclization (7-isomer) due to subtle kinetic differences.

  • Purification Checkpoint: Do not proceed to demethylation with the mixture. The 5- and 7-methoxy isomers have significantly different solubility profiles in isopropyl acetate/heptane mixtures. Perform a recrystallization before the HBr step.

    • Protocol: Dissolve crude melt in hot isopropyl acetate (5 vol). Cool to 0°C. The 7-methoxy isomer typically crystallizes preferentially.

Issue 2: "Black Tar" Formation During POCl₃ Cyclization

Q: We replaced thermal cyclization with POCl₃ to lower reaction temperature, but the reaction turns into a black tar that is impossible to stir.

Root Cause: The Vilsmeier-Haack type conditions (POCl₃) are extremely exothermic and sensitive to the rate of HCl evolution. The "tar" is likely polymerized enamines or decomposition products caused by localized overheating.

Corrective Actions:

  • Staged Addition: Do not add POCl₃ to the enamine. Add the enamine solution TO the POCl₃ (inverse addition) at controlled temperatures (0–10°C). This ensures the Vilsmeier reagent is always in excess, preventing intermolecular side reactions.

  • Solvent Dilution: Use chlorobenzene or toluene as a co-solvent. Neat POCl₃ reactions are prone to runaway exotherms at scale.

  • Quench Protocol: The quench of this reaction releases massive amounts of HCl gas and heat.

    • Scale-Up Rule: Quench into a biphasic mixture of 20% NaOH/DCM at <10°C. Never quench into water alone, as the product may precipitate as a sticky gum along with phosphate salts.

Part 3: Troubleshooting the Balz-Schiemann Route

Context: You are committed to the 3-aminoquinolin-7-ol


 Diazonium 

Fluoride route due to raw material availability.
Issue 3: Uncontrollable Foaming and Temperature Spikes

Q: During the thermal decomposition of the diazonium tetrafluoroborate salt, the reactor foamed over.

Root Cause: The decomposition releases nitrogen gas (


) and boron trifluoride (

). In a batch reactor, the gas evolution rate (

) often exceeds the surface area available for release, leading to "champagne-effect" foaming.

Corrective Actions:

  • Continuous Flow (Strongly Recommended): This reaction is the textbook case for Continuous Flow Chemistry .

    • Setup: Pump a slurry of the diazonium salt (in chlorobenzene or ionic liquid) through a heated PFA tube reactor (residence time < 2 mins at 60-80°C).

    • Benefit: The small diameter allows rapid heat dissipation and handles gas evolution without bulk foaming.

  • "Heel" Method (Batch Alternative): Do not heat the entire batch.

    • Heat a small "heel" of solvent to the reaction temperature.

    • Slowly dose the solid diazonium salt (or a slurry) into the hot solvent. This limits the

      
       evolution to the rate of addition.
      
Issue 4: Low Yield due to Side Reactions (Phenol Formation)

Q: We are seeing large amounts of 3-hydroxyquinolin-7-ol instead of the fluoro product.

Root Cause: Presence of water. The diazonium cation reacts with water 1000x faster than with the tetrafluoroborate anion. Even trace moisture in the solvent or "wet" diazonium salt will lead to the phenol.

Corrective Actions:

  • Drying Protocol: The diazonium tetrafluoroborate salt must be dried to constant weight (carefully! it is shock sensitive). Wash with anhydrous ether or MTBE before drying.

  • Solvent Choice: Use 1,2-dichlorobenzene or fluorobenzene . Avoid DMSO or DMF if possible, as they can participate in side reactions at high temperatures.

Part 4: Demethylation & Final Purification

Context: Converting 3-fluoro-7-methoxyquinoline to 3-fluoroquinolin-7-ol.

Issue 5: Incomplete Demethylation with HBr

Q: 48% HBr reflux leaves 10-15% starting material after 48 hours.

Root Cause: The electron-withdrawing fluorine at C-3 deactivates the ring, making the ether cleavage slower than in non-fluorinated quinolines.

Corrective Actions:

  • Phase Transfer Catalysis: Add tetrabutylammonium bromide (TBAB) (0.1 eq) to the HBr reaction. This increases the effective concentration of bromide ions in the organic/interface layer.

  • Alternative Reagent: Switch to BBr₃ in DCM (boron tribromide).

    • Warning: BBr₃ is more expensive and generates HBr gas upon quenching. Use a caustic scrubber.

    • Procedure: Add BBr₃ (3.0 eq) at -78°C (lab) or -10°C (plant), warm to RT. Reaction is usually complete in 4 hours.

Issue 6: Product Solubility & Isolation

Q: The final product is amphoteric and water-soluble. We cannot extract it efficiently.

Root Cause: 3-Fluoroquinolin-7-ol exists as a zwitterion near neutral pH. It is soluble in water but poorly soluble in non-polar organics.

Corrective Actions:

  • Isoelectric Precipitation: The product has a pI (isoelectric point) around pH 6.5–7.5.

    • Protocol: Carefully adjust the acidic quench mixture to pH 7.0 using NH₄OH. The product should precipitate as an off-white solid.

  • Salting Out: If precipitation is poor, saturate the aqueous layer with NaCl and extract with n-Butanol or THF/Ethyl Acetate (1:1) . Standard EtOAc is often too non-polar.

Summary of Key Data

ParameterCyclization Route (Recommended)Balz-Schiemann Route
Critical Process Parameter (CPP) Temperature of POCl₃ additionRate of

evolution
Key Impurity 5-Methoxy isomer3-Hydroxy (Phenol)
Preferred Solvent Chlorobenzene / Toluene1,2-Dichlorobenzene (Batch) / Flow
Yield Expectation 50–65% (Overall)30–45% (Variable)

References

  • Synthesis of 3-Fluoroquinolines via Fluoromalonate (Cyclization Route)

    • Title: A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline.[1]

    • Source: ResearchG
    • Relevance: Establishes the protocol for condensing anilines with 2-fluoromalon
    • URL:

  • Safety in Balz-Schiemann Scale-Up

    • Title: A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor.
    • Source: JoVE (Journal of Visualized Experiments).[2]

    • Relevance: Details the continuous flow setup to mitig
    • URL:

  • General Fluoroquinoline Synthesis

    • Title: Synthesis of Fluoroquinolone Antibiotics (Grohe Route).
    • Source: MDPI.
    • Relevance: Provides background on the cyclization kinetics and solvent effects for quinoline ring closure.
    • URL:

  • Selectfluor™ Reactivity

    • Title: Electrophilic Fluorin
    • Source: Wikipedia / Sigma-Aldrich Technical Bulletins.
    • Relevance: Explains the limitations of regioselectivity when fluorin
    • URL:

Sources

Troubleshooting

Technical Support Center: Purification of Substituted Quinolines

This guide provides in-depth troubleshooting and practical solutions for increasing the purity of synthesized 3-Fluoroquinolin-7-OL and related substituted quinoline derivatives. As a researcher, you understand that synt...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and practical solutions for increasing the purity of synthesized 3-Fluoroquinolin-7-OL and related substituted quinoline derivatives. As a researcher, you understand that synthesis is only half the battle; achieving high purity is critical for accurate downstream applications, from biological assays to drug development. This document is structured as a series of frequently asked questions (FAQs) and detailed protocols to directly address the challenges you may encounter in the lab.

Section 1: Initial Purity Assessment & Impurity Diagnosis

The first step in any purification workflow is to understand the nature and extent of the impurities in your crude product. A rushed purification without proper diagnosis can lead to low yields and wasted effort.

FAQ 1: My crude product's ¹H-NMR spectrum is complex, and it melts over a wide temperature range. Where do I start?

A complex NMR and broad melting point are classic indicators of a significantly impure sample. Before attempting purification, you must diagnose the potential impurities. The nature of these impurities is almost always linked to the synthetic route employed. While numerous methods exist for quinoline synthesis (e.g., Skraup, Friedländer, Combes), they share common potential side reactions.[1][2]

Common Impurity Classes:

  • Unreacted Starting Materials: Residual anilines or carbonyl compounds.

  • Regioisomers: Incorrect positioning of the fluoro or hydroxyl groups.

  • Incompletely Cyclized Intermediates: Such as β-amino acrylates in a Conrad-Limpach synthesis.[1]

  • Side-Reaction Products: Products from polymerization or undesired condensation reactions.

  • Dehalogenated Species: Loss of the fluorine substituent during harsh reaction or workup conditions.

Diagnostic Workflow:

The following flowchart outlines a systematic approach to identifying the primary class of impurities you are dealing with.

G Diagram 1: Impurity Diagnosis Flowchart A Start: Crude Product Analysis (TLC, ¹H-NMR, LC-MS) B Are starting material signals present in NMR/MS? A->B C Primary Impurity: Starting Materials Strategy: Acid-Base Extraction or Column Chromatography B->C Yes D Are there multiple product-like spots on TLC with similar Rf? B->D No E Likely Impurity: Isomers Strategy: Careful Column Chromatography or Fractional Recrystallization D->E Yes F Is there a complex baseline in NMR or baseline streaking on TLC? D->F No G Likely Impurity: Polymeric Byproducts Strategy: Trituration or Precipitation to remove insoluble material F->G Yes H Impurity profile unclear. Strategy: Start with broad technique like Column Chromatography. F->H No

Diagram 1: Impurity Diagnosis Flowchart. A step-by-step logical guide for identifying impurity types.

Section 2: Core Purification Strategies

Once you have a hypothesis about your main impurities, you can select the most appropriate purification technique.

FAQ 2: How can I effectively remove acidic or basic starting materials?

Acid-base extraction is a powerful and scalable first-line technique for removing ionizable impurities, such as residual substituted anilines (basic) or carboxylic acid precursors (acidic). The phenolic -OH group on 3-Fluoroquinolin-7-OL is weakly acidic, while the quinoline nitrogen is weakly basic, allowing for selective extraction based on pH.

Protocol 1: Acid-Base Extraction Workflow

  • Dissolution: Dissolve the crude material in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Remove Basic Impurities: Wash the organic layer with a dilute acidic solution (e.g., 1 M HCl). The basic aniline impurities will be protonated and move into the aqueous layer. Repeat 2-3 times.

    • Causality: The quinoline nitrogen is a weaker base than an aniline's amino group. By using a carefully chosen pH, the aniline can be selectively protonated and extracted.

  • Remove Acidic Impurities: Wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃ or 1 M Na₂CO₃). This will remove acidic starting materials.

    • Self-Validation: Be cautious here. A strong base (like NaOH) could deprotonate the phenolic -OH of your product, causing it to partition into the aqueous layer and leading to yield loss. Use a weak base and check a TLC of the organic layer before and after to ensure your product remains.

  • Isolation: Wash the organic layer with brine to remove residual water, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Assessment: Analyze the resulting solid by TLC and NMR to confirm the removal of the targeted impurities before proceeding.

FAQ 3: My product is still impure after extraction. What is the best approach for recrystallization?

Recrystallization is an excellent technique for removing small amounts of impurities that have different solubility profiles from your product. The key is solvent selection.

Table 1: Recommended Solvents for Recrystallization of Hydroxyquinolines

Solvent SystemRationale & Target Impurities
Ethanol/Water Good for moderately polar compounds. The product should be soluble in hot ethanol but less soluble upon adding water. Ideal for removing non-polar impurities.
Toluene A higher boiling point solvent that can be effective for compounds that are sparingly soluble in others. Often used for purifying quinoline derivatives.[3]
Acetonitrile A polar aprotic solvent. Can be effective if hydrogen-bonding solvents lead to co-solubility issues with impurities.
Ethyl Acetate/Hexanes A versatile system where the product is dissolved in a minimum of hot EtOAc, and hexanes are added as an anti-solvent until turbidity is observed. Good for removing very polar impurities.

Protocol 2: Step-by-Step Recrystallization

  • Solvent Screening: In parallel test tubes, test the solubility of ~10-20 mg of your crude product in 0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the chosen solvent to your crude material and heat the mixture to a gentle boil (using a water bath or heating mantle) while stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional but Recommended): If insoluble impurities (like polymeric material) are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them. This step is crucial for obtaining high-purity crystals.

  • Crystallization: Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Drying: Dry the crystals under vacuum.

  • Validation: Check the purity via HPLC, NMR, and melting point analysis. The melting point should be sharp and higher than that of the crude material.

FAQ 4: Recrystallization failed to improve purity. How do I set up a column chromatography protocol?

Column chromatography is the most powerful and versatile technique for separating compounds with similar polarities, such as isomers.[4][5] The choice of stationary phase and mobile phase is critical.

Workflow for Method Development:

G Diagram 2: Chromatography Method Development A Start: TLC Analysis B Screen mobile phases (e.g., EtOAc/Hexanes, DCM/MeOH) to achieve Rf of 0.2-0.4 for product A->B C Ensure good separation (ΔRf > 0.1) between product and impurities B->C D Prepare Slurry & Pack Column (Silica Gel in initial mobile phase) C->D Good Separation I Poor separation C->I No E Load Sample (Dry or Wet Loading) D->E F Elute with Mobile Phase (Isocratic or Gradient) E->F G Collect Fractions & Analyze by TLC F->G H Combine Pure Fractions & Concentrate G->H I->B Adjust Solvent System

Diagram 2: Chromatography Method Development. A workflow for establishing a reliable column chromatography protocol.

Protocol 3: Flash Column Chromatography

  • TLC Analysis: Develop a solvent system using Thin Layer Chromatography (TLC). A good system will give your product an Rf value of ~0.3 and show clear separation from impurities. For a moderately polar compound like 3-Fluoroquinolin-7-OL, start with a 30-50% Ethyl Acetate in Hexanes mixture.

  • Column Packing: Prepare a slurry of silica gel in your chosen mobile phase (the least polar mixture you will use). Pour it into your column and use gentle air pressure to pack it evenly without cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM or the mobile phase.

    • Expert Tip: For better resolution, use "dry loading." Dissolve your product, add a small amount of silica gel, concentrate the mixture to a dry, free-flowing powder, and carefully add this powder to the top of your packed column.

  • Elution: Begin eluting the column with your mobile phase. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator.

  • Validation: Confirm purity with NMR and HPLC.

Section 3: Troubleshooting Common Purification Issues

FAQ 5: My compound seems to be degrading on the silica gel column. What can I do?

The phenolic -OH and basic nitrogen of your quinoline can interact strongly with the acidic silica gel, sometimes causing streaking on TLC or degradation during column chromatography.

Solutions:

  • Deactivate the Silica: Before packing, wash the silica gel with a solvent mixture containing 1-2% triethylamine (Et₃N) or ammonia. This neutralizes the acidic sites. When preparing your mobile phase, add a small amount (0.1-0.5%) of Et₃N to it.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica (for reversed-phase chromatography).

FAQ 6: I've isolated my product, but it's an oil instead of the expected solid. How can I induce crystallization?

An oily product often indicates the presence of residual solvent or a persistent impurity that is disrupting the crystal lattice.

Troubleshooting Steps:

  • High Vacuum Drying: Ensure all solvent is removed by drying the oil under a high vacuum for several hours, possibly with gentle heating.

  • Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and scratch the side of the flask with a glass rod. This can provide nucleation sites for crystallization.

  • Re-purification: If the oil persists, it likely contains impurities. Re-analyze by NMR and consider another purification step. Co-crystallization with a suitable former can sometimes be used to obtain a crystalline solid.[6][7]

Section 4: Final Purity Validation

After purification, it is essential to rigorously confirm the purity and identity of 3-Fluoroquinolin-7-OL.

  • ¹H and ¹³C NMR: Confirms the chemical structure and the absence of impurity signals.

  • Mass Spectrometry: Confirms the molecular weight.

  • HPLC: The gold standard for purity assessment. A pure compound should show a single, sharp peak. An assay of >98% is typically desired.

  • Melting Point: A sharp melting point close to the literature value (if available) indicates high purity.

By following this structured approach of diagnosis, strategic purification, and validation, you can confidently and efficiently increase the purity of your synthesized 3-Fluoroquinolin-7-OL, ensuring the integrity of your subsequent research.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008135966A1 - Process for the purification of optically impure 2-(2-(3(s)-(3-(7-chloro-2-quinolinyl)ethenyl)phenyl).
  • Crystal Growth & Design. (2020). Sparfloxacin Multicomponent Crystals: Targeting the Solubility of Problematic Antibiotics. Retrieved from [Link]

  • SciSpace. (n.d.). Synthesis of derivatives of quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Retrieved from [Link]

  • PubMed Central. (n.d.). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • ACS Publications. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (2015). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Retrieved from [Link]

  • ScienceDirect. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • National Institutes of Health. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved from [Link]

  • PubMed. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2014). Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways. Retrieved from [Link]

  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009136408A1 - Synergistic pharmaceutical cocrystals.
  • ResearchGate. (2019). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

  • National Institutes of Health. (2024). Levofloxacin and Ciprofloxacin Co-Crystals with Flavonoids: Solid-State Investigation for a Multitarget Strategy against Helicobacter pylori. Retrieved from [Link]

  • MDPI. (n.d.). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

  • PubMed Central. (n.d.). Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • ResearchGate. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4- morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Chloroquinolin-7-ol. PubChem. Retrieved from [Link]

  • Lead Sciences. (n.d.). 7-Fluoroquinolin-3-ol. Retrieved from [Link]

Sources

Optimization

Technical Support Center: A Guide to the Storage and Handling of 3-Fluoroquinolin-7-OL

Welcome to the technical support center for 3-Fluoroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Fluoroquinolin-7-ol. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your experiments. As a molecule combining the structural features of a fluoroquinolone and a phenol, 3-Fluoroquinolin-7-ol requires careful handling and storage to prevent degradation, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices rooted in established chemical principles.

I. Understanding the Stability of 3-Fluoroquinolin-7-OL

3-Fluoroquinolin-7-ol's stability is influenced by its fluoroquinolone core and the reactive hydroxyl (-OH) group on the quinoline ring. Like other fluoroquinolones, it is susceptible to photodegradation. The phenolic hydroxyl group makes it prone to oxidation, which can be accelerated by elevated temperatures, high pH, and the presence of metal ions.

Potential Degradation Pathways:

  • Photodegradation: Exposure to UV or even ambient light can lead to defluorination, hydroxylation, and decarboxylation of the quinoline ring.[1]

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen and catalyzed by light, heat, or metal ions. This can lead to the formation of colored quinone-type byproducts.

  • Hydrolysis: While generally less common for the core structure, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis. The stability of fluoroquinolones can be pH-dependent.[2][3]

II. Frequently Asked Questions (FAQs)

Q1: My solid 3-Fluoroquinolin-7-ol has changed color from off-white to yellow/brown. Is it still usable?

A color change is a common visual indicator of degradation for phenolic compounds.[4] The appearance of a yellow or brown hue suggests the formation of oxidized species. While a slight color change may not significantly impact purity for some applications, it is a sign of potential degradation. We recommend performing a purity analysis, such as HPLC, to quantify the extent of degradation before use. For sensitive applications, using a fresh, uncolored lot is advisable.

Q2: I've stored my 3-Fluoroquinolin-7-ol solution at 4°C for a week. Is it still good?

While refrigeration slows down degradation, it does not stop it entirely, especially in solution. The stability in solution depends on the solvent, pH, and exposure to light and air. For optimal results, it is best to prepare solutions fresh. If storage is necessary, we recommend blanketing the solution with an inert gas like argon or nitrogen and protecting it from light. A quick purity check via HPLC before use is recommended for stored solutions.

Q3: What are the ideal long-term storage conditions for solid 3-Fluoroquinolin-7-ol?

For long-term storage of solid 3-Fluoroquinolin-7-ol, we recommend the conditions outlined in the table below to minimize degradation.

III. Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature -20°CSignificantly slows down both oxidative and hydrolytic degradation pathways.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The phenolic hydroxyl group is susceptible to oxidation. Storing under an inert atmosphere minimizes contact with oxygen.
Light Amber Vial/Protection from LightFluoroquinolones are known to be light-sensitive and can undergo photodegradation.[5]
Container Tightly Sealed, Inert Material (e.g., Glass)Prevents exposure to moisture and atmospheric oxygen. Glass is preferred over some plastics that may be permeable to gases.

IV. Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical workflow for troubleshooting.

Issue 1: Unexpected or inconsistent experimental results.

  • Question: Could degradation of 3-Fluoroquinolin-7-ol be the cause?

  • Answer: Yes, the presence of impurities or a lower concentration of the active compound due to degradation can significantly affect experimental outcomes.

Troubleshooting Workflow:

A Unexpected Experimental Results B Assess Purity of 3-Fluoroquinolin-7-ol Stock A->B C Perform HPLC Analysis on Solid Stock and Solutions B->C D Degradation Detected? C->D E Discard Degraded Stock and Obtain Fresh Compound D->E Yes G No Degradation Detected D->G No F Review Storage and Handling Procedures E->F H Investigate Other Experimental Parameters G->H

Caption: Troubleshooting workflow for unexpected experimental results.

Issue 2: Visible particulates or cloudiness in a solution of 3-Fluoroquinolin-7-ol.

  • Question: What could be causing the insolubility or precipitation?

  • Answer: This could be due to several factors:

    • Degradation Products: Some degradation products may have lower solubility than the parent compound.

    • pH Effects: The solubility of fluoroquinolones can be pH-dependent.[6] Changes in the pH of your solution could cause precipitation.

    • Solvent Choice: The compound may not be fully soluble in the chosen solvent at the desired concentration.

Troubleshooting Steps:

  • Verify Solvent and Concentration: Double-check that the solvent and concentration are appropriate for 3-Fluoroquinolin-7-ol.

  • Check pH: If using an aqueous buffer, measure the pH to ensure it is within the optimal range for solubility.

  • Gentle Warming/Sonication: Try gentle warming or sonication to aid dissolution. Avoid excessive heat, which can accelerate degradation.

  • Filter the Solution: If particulates remain, they may be insoluble impurities or degradation products. You can filter the solution through a 0.22 µm syringe filter, but be aware that this may remove some of the undegraded compound if it has poor solubility.

  • Purity Analysis: If the issue persists, an HPLC analysis of the dissolved portion can help determine if degradation has occurred.

V. Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general framework for a stability-indicating HPLC method. The exact conditions may need to be optimized for your specific HPLC system and column.

Objective: To separate 3-Fluoroquinolin-7-ol from its potential degradation products.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • 3-Fluoroquinolin-7-ol sample

  • Appropriate solvent for sample preparation (e.g., Methanol or Acetonitrile)

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases and degas them.

  • Standard Solution Preparation: Prepare a standard solution of 3-Fluoroquinolin-7-ol of known concentration in a suitable solvent.

  • Sample Preparation: Prepare your sample solution at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (or the λmax of 3-Fluoroquinolin-7-ol)

    • Gradient Elution:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30-35 min: Return to 95% A, 5% B

  • Analysis: Inject the standard and sample solutions. Compare the chromatograms for the appearance of new peaks in the sample, which may indicate degradation products. The peak area of the main compound can be used to quantify its purity relative to the standard.

Protocol 2: Forced Degradation Study

This protocol can be used to intentionally degrade the compound to identify potential degradation products and validate your analytical method.

Objective: To generate degradation products of 3-Fluoroquinolin-7-ol under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.

  • Photodegradation: Expose a solution of the compound to direct sunlight or a UV lamp for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.[7]

  • Analysis: Analyze the stressed samples using the HPLC method described above to observe the degradation profile.

VI. Safe Handling and Disposal

Handling:

  • Always handle 3-Fluoroquinolin-7-ol in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Avoid inhalation of the powder.[10]

  • For handling bulk quantities, consider additional respiratory protection.

Disposal:

  • Treat all waste containing 3-Fluoroquinolin-7-ol as hazardous chemical waste.

  • Dispose of the solid compound and its solutions in appropriately labeled waste containers according to your institution's and local regulations.[8]

  • Do not dispose of this compound down the drain.[11]

Degradation Pathway Decision Tree:

A Observe Potential Degradation (Color change, insolubility, etc.) B Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere? A->B C Perform Purity Analysis (HPLC) B->C D Purity Acceptable? C->D E Proceed with Experiment (Use fresh solutions) D->E Yes F Purity Unacceptable D->F No G Identify Degradation Pathway (Consider stress conditions) F->G H Photodegradation Suspected G->H I Oxidation Suspected G->I J Hydrolysis Suspected G->J K Implement Corrective Actions: - Store in dark - Use amber vials H->K L Implement Corrective Actions: - Store under inert gas - Use antioxidants (if compatible) I->L M Implement Corrective Actions: - Control pH - Avoid extreme temperatures J->M N Discard and Reorder Compound K->N L->N M->N

Caption: Decision tree for addressing suspected degradation.

VII. References

  • Klementova, S., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research, 28(44), 63087-63098. Available from: [Link]

  • Li, K., et al. (2014). Ciprofloxacin degradation and its degradation products in UV and UV/H2O2 systems. Journal of Hazardous Materials, 278, 26-33. Available from: [Link]

  • LookChem. (n.d.). 7-Hydroxyquinoline. Available from: [Link]

  • Wang, J., et al. (2023). Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. Ecotoxicology and Environmental Safety, 259, 115049. Available from: [Link]

  • Zhang, Y., et al. (2022). Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation. International Journal of Molecular Sciences, 23(13), 6995. Available from: [Link]

  • Patel, K., et al. (2018). Degradation of selected Fluoroquinolones. ResearchGate. Available from: [Link]

  • Al-Momani, F. A. (2020). Photocatalytic Degradation of Quinoline Yellow over Ag3PO4. Catalysts, 10(12), 1473. Available from: [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. Available from: [Link]

  • de Bairros, A. V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available from: [Link]

  • Zhang, T., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Toxics, 12(3), 195. Available from: [Link]

  • Babic, S., et al. (2019). The role of photodegradation in the environmental fate of hydroxychloroquine. Chemosphere, 232, 335-343. Available from: [Link]

  • Duke University. (2025). Safe Handling of Hazardous Drugs. Available from: [Link]

  • Yue, X., et al. (2020). A state-of-the-art review of quinoline degradation and technical bottlenecks. Science of The Total Environment, 744, 141136. Available from: [Link]

  • Wang, L., et al. (2024). Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science and Technology, 89(3), 645-655. Available from: [Link]

  • Wikipedia. (n.d.). 8-Hydroxyquinoline. Available from: [Link]

  • Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. Available from: [Link]

  • Wittenberg University. (n.d.). Handling Chemicals. Chemistry Department. Available from: [Link]

  • U.S. Pharmacopeia. (2014). Strength and Stability Testing for Compounded Preparations. Available from: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Available from: [Link]

  • Flinn Scientific. (2012). Yellow-Blue Switcheroo [Video]. YouTube. Available from: [Link]

  • Dove Medical Press. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications - video abstract 49763 [Video]. YouTube. Available from: [Link]

  • Duke Safety. (2025). Safe Handling of Hazardous Drugs. Available from: [Link]

  • Standard operating procedure for hazardous chemicals Handling of nanomaterials Note: this material applies to powders as well. (2020). Available from: [Link]

  • The Research Status, Potential Hazards and Toxicological Mechanisms of Fluoroquinolone Antibiotics in the Environment. (2021). Toxics. Available from: [Link]

  • Chen, Z., et al. (2013). Study on Thermal Degradation of Phenolic Resin. Applied Mechanics and Materials, 312, 23-26. Available from: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • Tót-Szabó, R., & Antal, I. (2003). Color measurement of a solid active pharmaceutical ingredient as an aid to identifying key process parameters. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 607-614. Available from: [Link]

Sources

Troubleshooting

Troubleshooting low cell permeability of 3-Fluoroquinolin-7-OL

Welcome to the Technical Support Center for 3-Fluoroquinolin-7-OL. As Senior Application Scientists, we understand that unexpected experimental results can be a significant roadblock. This guide is designed to provide yo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-Fluoroquinolin-7-OL.

As Senior Application Scientists, we understand that unexpected experimental results can be a significant roadblock. This guide is designed to provide you with in-depth troubleshooting strategies, rooted in physicochemical principles and extensive field experience, to address challenges related to the cell permeability of 3-Fluoroquinolin-7-OL.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing lower than expected efficacy of 3-Fluoroquinolin-7-OL in our cell-based assays. Could low cell permeability be the cause?

A1: Yes, low intracellular concentration due to poor membrane permeability is a common reason for reduced efficacy of small molecules. The biological activity of a compound is contingent upon it reaching its intracellular target at a sufficient concentration. If 3-Fluoroquinolin-7-OL cannot efficiently cross the cell membrane, its apparent potency in your assay will be significantly lower than its true potency at the target site.

Before proceeding with complex permeability assays, it is crucial to confirm that the compound is not degrading in your cell culture medium and that the observed effect is not due to cytotoxicity at the tested concentrations.

Q2: What are the key physicochemical properties of 3-Fluoroquinolin-7-OL that might limit its cell permeability?

A2: The permeability of a small molecule is governed by a balance of properties, often summarized by frameworks like Lipinski's Rule of Five.[1][2] For 3-Fluoroquinolin-7-OL, we must consider the interplay between its quinoline core, the hydroxyl (-OH) group, and the fluorine (-F) atom.

While direct experimental data for this specific molecule is not widely published, we can predict its properties based on its structure:

PropertyPredicted Value/CharacteristicImplication for Permeability
Molecular Weight ~163.15 g/mol Favorable. Well under the 500 Dalton limit suggested by Lipinski's Rule.[1]
cLogP (Lipophilicity) ~2.0 - 2.5 (estimated)Moderately Favorable. This predicted value suggests a reasonable balance between aqueous solubility and lipid membrane partitioning. However, this is an estimate and experimental determination is recommended.
Topological Polar Surface Area (TPSA) ~42.0 Ų (estimated)Favorable. This value is well below the typical upper limit of 140 Ų, suggesting it should not be a major barrier to passive diffusion.
Hydrogen Bond Donors 1 (from the -OH group)Favorable. Well within the limit of <5.[1]
Hydrogen Bond Acceptors 2 (the N in the ring and O in the -OH)Favorable. Well within the limit of <10.[1]
pKa (Acidity/Basicity) Phenolic -OH pKa: ~8-9; Quinoline N pKa: ~4-5 (estimated)CRITICAL. This is the most likely physicochemical culprit. At physiological pH (~7.4), the phenolic hydroxyl group will be partially deprotonated (negatively charged), and the quinoline nitrogen will be mostly neutral. The presence of a negative charge significantly hinders passive diffusion across the hydrophobic cell membrane.[3][4]

Expert Insight: Based on this analysis, the ionization state (pKa) of the molecule at physiological pH is the most critical factor to investigate. The negatively charged phenolate form will be significantly less permeable than the neutral form.

Troubleshooting Workflow: A Step-by-Step Diagnostic Approach

If you suspect low permeability, follow this logical workflow to diagnose and address the issue.

TroubleshootingWorkflow start Start: Low Biological Activity Observed q1 Is the compound soluble in cell culture medium? start->q1 sol_yes Yes q1->sol_yes Yes sol_no No q1->sol_no No q2 Is intracellular concentration confirmed to be low? sol_yes->q2 sol_fix Action: Optimize Formulation (e.g., adjust DMSO %, use cyclodextrin). Re-test activity. sol_no->sol_fix ic_yes Yes q2->ic_yes Yes ic_no No q2->ic_no No pampa Step 1: Assess Passive Permeability (PAMPA Assay) ic_yes->pampa ic_fix Problem is likely not permeability. Investigate target engagement, assay artifacts, or compound degradation. ic_no->ic_fix pampa_high High Permeability pampa->pampa_high High Permeability pampa_low Low Permeability pampa->pampa_low Low Permeability caco2 Step 2: Investigate Cellular Factors (Caco-2 Assay) pampa_high->caco2 passive_fix Action: Optimize Experimental pH to favor neutral species. Consider prodrug strategies. pampa_low->passive_fix caco2_efflux High Efflux Ratio (B>A / A>B) > 2? caco2->caco2_efflux efflux_yes Yes caco2_efflux->efflux_yes Yes efflux_no No caco2_efflux->efflux_no No efflux_fix Action: Co-administer with Efflux Pump Inhibitor (e.g., Verapamil). Re-test activity. efflux_yes->efflux_fix efflux_no->ic_fix

Caption: A logical workflow for diagnosing and troubleshooting low cell permeability.

Q3: My compound precipitates when I add it to the cell culture medium. How can I fix this solubility issue?

A3: Poor aqueous solubility can be mistaken for low permeability. A compound that has precipitated out of solution is not available to cross the cell membrane.[5]

Troubleshooting Steps:

  • Visual Inspection: After adding your compound to the medium (at the final concentration), let it sit in the incubator for 15-30 minutes. Inspect the well under a microscope for signs of precipitation (crystals, amorphous particles).

  • Reduce Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and can also cause compounds to "crash out" when diluted into an aqueous environment. Aim for a final DMSO concentration of ≤0.5%.[6]

  • Use of Excipients: For persistent solubility issues, consider using formulation aids like cyclodextrins (e.g., HP-β-CD), which can encapsulate hydrophobic molecules and improve their aqueous solubility.

  • Nephelometry: For a quantitative assessment, high-throughput solubility screens using nephelometry can determine the exact concentration at which your compound begins to precipitate in different buffers.[7]

Q4: How can I definitively measure the intracellular concentration of 3-Fluoroquinolin-7-OL?

A4: Direct measurement is the gold standard for confirming a permeability issue. The most robust method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[8][9][10]

This technique allows for highly sensitive and specific quantification of the parent compound within the cell lysate, distinguishing it from any potential metabolites.[10]

Expert Insight: When preparing samples, it is critical to perform thorough washing steps to remove any compound non-specifically adsorbed to the outside of the cell membrane. A final wash with a cold, isotonic buffer (like PBS) is essential for accurate results.

Q5: We've confirmed low intracellular concentration. How do we distinguish between poor passive diffusion and active efflux?

A5: This is a critical diagnostic step that requires moving from simple cell-free assays to more complex cell-based models.

Step 1: Assess Passive Permeability with a PAMPA Assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free assay that models passive diffusion.[11][12] It uses a synthetic membrane coated with lipids to separate a donor compartment (with the compound) from an acceptor compartment.

  • Principle: If 3-Fluoroquinolin-7-OL has good passive permeability, it will readily cross the lipid membrane.

  • Interpretation:

    • High PAMPA Permeability: Suggests the molecule's intrinsic ability to cross a lipid bilayer is good. The problem in your cells is likely due to biological factors, such as active efflux (being pumped out).

    • Low PAMPA Permeability: Suggests the physicochemical properties of the molecule itself (e.g., charge, low lipophilicity) are the primary barrier.

Step 2: Assess Active Transport with a Caco-2 Permeability Assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable filter, form a polarized monolayer that mimics the intestinal epithelium.[13][14] Crucially, they express various transporter proteins, including efflux pumps like P-glycoprotein (P-gp).[15]

  • Principle: By measuring the transport of the compound from the apical (top) to the basolateral (bottom) side (A→B) and in the reverse direction (B→A), you can determine if it is actively transported.

  • Calculation: The Efflux Ratio (ER) is calculated as:

    • ER = P_app (B→A) / P_app (A→B)

  • Interpretation:

    • ER > 2: Indicates that the compound is actively pumped out of the cell. This is a strong indicator that it is a substrate for an efflux pump like P-gp.

    • ER ≈ 1: Suggests that transport is primarily passive, and any observed low permeability is due to the compound's inherent physicochemical properties.

Q6: Our Caco-2 assay shows a high efflux ratio. How can we overcome this?

A6: A high efflux ratio strongly suggests 3-Fluoroquinolin-7-OL is a substrate for an efflux pump. To confirm this and rescue your cellular assay, you can use a known inhibitor of these pumps.

Recommended Action: Co-incubate your cells with 3-Fluoroquinolin-7-OL and a P-gp inhibitor. Verapamil is a widely used first-generation P-gp inhibitor.[16][17][18]

  • Expected Outcome: If efflux is the primary issue, co-administration of Verapamil should block the pump, leading to a significant increase in the intracellular concentration of 3-Fluoroquinolin-7-OL and, consequently, its observed biological activity.

Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol is designed to determine the apparent permeability coefficient (P_app) and Efflux Ratio of a test compound.

1. Cell Culture: a. Seed Caco-2 cells onto 12-well Transwell™ filter inserts (0.4 µm pore size) at a density of ~60,000 cells/cm². b. Culture for 21-25 days to allow for differentiation and formation of a polarized monolayer. c. Monitor monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be >250 Ω·cm² prior to starting the experiment.[19]

2. Preparation of Solutions: a. Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4. b. Dosing Solution: Prepare a 10 µM solution of 3-Fluoroquinolin-7-OL in Transport Buffer from a 10 mM DMSO stock (final DMSO concentration 0.1%).

3. Apical to Basolateral (A→B) Transport: a. Wash the monolayers twice with pre-warmed (37°C) Transport Buffer. b. Add 0.5 mL of the Dosing Solution to the apical (top) chamber. c. Add 1.5 mL of fresh Transport Buffer to the basolateral (bottom) chamber. d. At time points (e.g., 30, 60, 90, 120 min), take a 200 µL sample from the basolateral chamber, replacing it with fresh buffer. e. At the final time point, take a sample from the apical chamber.

4. Basolateral to Apical (B→A) Transport: a. Wash the monolayers as described above. b. Add 1.5 mL of the Dosing Solution to the basolateral (bottom) chamber. c. Add 0.5 mL of fresh Transport Buffer to the apical (top) chamber. d. Sample from the apical chamber at the same time points. e. At the final time point, take a sample from the basolateral chamber.

5. Analysis: a. Quantify the concentration of 3-Fluoroquinolin-7-OL in all samples using a validated LC-MS/MS method. b. Calculate the P_app value using the following equation:

  • P_app = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt is the steady-state flux (rate of appearance in the receiver chamber).
  • A is the surface area of the filter membrane.
  • C₀ is the initial concentration in the donor chamber. c. Calculate the Efflux Ratio: ER = P_app(B→A) / P_app(A→B) .

References

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry. [Link]

  • Kwan, P., & Brodie, M. J. (2004). Use of verapamil as a potential P-glycoprotein inhibitor in a patient with refractory epilepsy. Epilepsia. [Link]

  • Fukuchi, Y., et al. (2018). Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays. Molecular Pharmaceutics. [Link]

  • Physicochemical properties of the fluoroquinolones studied in this manuscript. ResearchGate. [Link]

  • Bocci, G., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development. ACS Medicinal Chemistry Letters. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Lipinski's rule of five. Wikipedia. [Link]

  • Lipinski Rule of Five. SCFBio, IIT Delhi. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Fujikawa, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]

  • Bioavailability Radar. Molecular Diversity Preservation International (MDPI). [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. [Link]

  • Intracellular concentration assays. GARDP Revive. [Link]

  • Aqueous Solubility. Creative Biolabs. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • In Silico Investigation of Amidine-Based BACE-1 Inhibitors. Molecular Diversity Preservation International (MDPI). [Link]

  • Use of Verapamil as a Potential P-glycoprotein Inhibitor in Patients with Refractory Epilepsy. Epilepsy Currents. [Link]

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. [Link]

  • Caco-2 Assay Protocol. Sample Document. [Link]

  • LC-MS/MS for intracellular drug concentration detection. Bio-protocol. [Link]

  • El-Khoury, M., et al. (2013). Verapamil decreases P-glycoprotein expression in multidrug-resistant human leukemic cell lines. Pharmacological Reports. [Link]

  • Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition. The Ohio State University Chemistry. [Link]

  • Method Suitability of Caco-2 Cell Models for Drug Permeability Classification. M-CERSI. [Link]

  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter. [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Rational Design and Optimization of a Potent IDO1 Proteolysis Targeting Chimera (PROTAC). bioRxiv. [Link]

  • How to determine the intracellular drug concentration? ResearchGate. [Link]

  • Drug permeability and bioavailability. Pion Inc. [Link]

  • Clinical Perspective of FDA Approved Drugs With P-Glycoprotein Inhibition Activities for Potential Cancer Therapeutics. Frontiers in Oncology. [Link]

Sources

Optimization

Minimizing byproduct formation in 3-Fluoroquinolin-7-OL reactions

An authoritative guide for researchers, scientists, and drug development professionals on overcoming common synthetic challenges. Technical Support Center: Synthesis of 3-Fluoroquinolin-7-OL Welcome to the technical supp...

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on overcoming common synthetic challenges.

Technical Support Center: Synthesis of 3-Fluoroquinolin-7-OL

Welcome to the technical support center for quinoline synthesis. This guide is designed to provide expert insights and practical solutions for researchers working on the synthesis of 3-Fluoroquinolin-7-OL. By understanding the reaction mechanisms and common pitfalls, you can significantly minimize byproduct formation, improve yield, and streamline purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic challenges in preparing 3-Fluoroquinolin-7-OL?

A1: The synthesis of substituted quinolines like 3-Fluoroquinolin-7-OL presents several challenges. The core issues often revolve around controlling selectivity and preventing unwanted side reactions. Key challenges include:

  • Polymerization and Tar Formation: Many classical quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, use strongly acidic and high-temperature conditions which can cause polymerization of reaction intermediates.[1][2]

  • Regioisomer Formation: When using substituted anilines and unsymmetrical reagents, controlling the regioselectivity of the cyclization step is critical to avoid a mixture of isomers that can be difficult to separate.

  • Incomplete Cyclization: Failure to achieve complete ring closure results in stable intermediates that contaminate the final product and reduce overall yield.

  • Harsh Reaction Conditions: Traditional methods often require aggressive reagents and high temperatures, which can lead to decomposition of the starting materials or the desired product, especially with sensitive functional groups like hydroxyls.[3]

Q2: Which synthetic routes are most suitable for 3-Fluoroquinolin-7-OL, and what are their potential byproducts?

A2: The Gould-Jacobs reaction is a highly suitable pathway. It involves reacting a substituted aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent saponification/decarboxylation.

  • Primary Byproducts:

    • Incompletely Cyclized Intermediate: The initial acrylate adduct may fail to cyclize, especially if the reaction temperature is too low or the duration is too short.

    • Over-alkylation/Etherification: The 7-hydroxyl group is nucleophilic and can potentially react with electrophilic species in the reaction mixture, leading to O-alkylation byproducts.

    • Decarboxylation/Fluorine Loss: While less common, extremely harsh conditions during cyclization or subsequent steps could potentially lead to the loss of the carboxylate or even the fluoro substituent.

Q3: How critical is the purity of starting materials?

A3: It is absolutely critical. Impurities in the starting aniline or other reagents can introduce competing side reactions, act as catalyst poisons, or become incorporated into the final product, complicating purification.[2][4] Always use reagents of the highest possible purity and verify their identity and purity by analytical methods like NMR or GC-MS before commencing the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a direct question-and-answer format.

Problem 1: My reaction mixture turns into a dark, intractable tar, and the yield of 3-Fluoroquinolin-7-OL is extremely low.

  • Probable Cause: This is a classic sign of polymerization, often seen in acid-catalyzed quinoline syntheses that generate reactive intermediates like acrolein.[1][5] Even in other syntheses, excessive heat or highly concentrated acid can degrade the aromatic rings and lead to charring.

  • Recommended Solutions:

    • Temperature Control: This is the most crucial parameter. Lower the reaction temperature and ensure even heating with an oil bath and vigorous stirring to avoid localized hot spots.

    • Moderating Agents: In Skraup-type syntheses, the addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid can help control the exothermic nature of the reaction.[1][6]

    • Slow Addition of Reagents: Add the acid or other highly reactive components slowly and in a controlled manner to maintain a manageable reaction rate.

    • Consider a Two-Phase System: For reactions like the Doebner-von Miller, using a two-phase solvent system can sequester the reactive carbonyl compound in an organic phase, reducing its tendency to polymerize in the aqueous acid phase.[1][5]

Problem 2: My final product is a mixture of two or more isomers that are very difficult to separate by column chromatography.

  • Probable Cause: This typically arises from a lack of regiocontrol during the cyclization step. If the cyclization precursor is unsymmetrical, the ring can close in multiple ways, leading to different regioisomers of the quinoline core.

  • Recommended Solutions:

    • Choose a Regiospecific Synthesis: The Gould-Jacobs reaction is generally preferred for its high regioselectivity, which is dictated by the initial condensation of the aniline with the malonate derivative.

    • Optimize Cyclization Conditions: The choice of cyclizing agent and temperature can influence regioselectivity. High-temperature thermal cyclizations (e.g., in Dowtherm A) are common, but Lewis acids or polyphosphoric acid (PPA) can sometimes offer better control at lower temperatures.

    • Protecting Groups: If the starting materials have multiple reactive sites, consider using protecting groups to block unwanted reaction pathways and direct the cyclization to the desired position.

Problem 3: HPLC and NMR analysis show a significant amount of an uncyclized intermediate along with the final product.

  • Probable Cause: The cyclization reaction has not gone to completion. This can be due to insufficient thermal energy, too short a reaction time, or steric hindrance that slows down the ring-closing step.

  • Recommended Solutions:

    • Increase Reaction Temperature/Time: For thermal cyclizations, ensure the temperature is high enough (often >250 °C) and the reaction is held for a sufficient duration. Monitor the reaction progress by TLC or HPLC until the intermediate is consumed.

    • Use a Cyclizing Agent: If thermal cyclization is ineffective, employ a dehydrating/cyclizing agent like polyphosphoric acid (PPA) or Eaton's reagent to facilitate the ring closure under potentially milder conditions.

Data Presentation

Table 1: Effect of Cyclization Temperature on Yield and Purity
EntryCyclization Temp (°C)Reaction Time (h)Yield of 3-Fluoroquinolin-7-OL (%)Purity by HPLC (%)Key Byproduct (Intermediate) (%)
122024585~14
225027896~3
325048598<1
4280275 (decomposition noted)90<1

Data is illustrative and serves as a general guideline.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 3-Fluoroquinolin-7-OL

This protocol provides a robust, step-by-step method for the synthesis, emphasizing checkpoints for quality control.

Step 1: Condensation

  • In a round-bottom flask equipped with a condenser, combine 4-amino-2-fluorophenol (1 eq.), diethyl 2-(ethoxymethylene)malonate (1.1 eq.), and ethanol (5 mL per gram of aniline).

  • Heat the mixture to a gentle reflux for 2-3 hours.

  • Monitor the reaction by TLC until the starting aniline is consumed.

  • Remove the ethanol under reduced pressure to yield the crude diethyl 2-(((3-fluoro-4-hydroxyphenyl)amino)methylene)malonate intermediate. Do not purify further.

Step 2: Cyclization

  • Add the crude intermediate from Step 1 to a flask containing Dowtherm A (10 mL per gram of intermediate).

  • Heat the mixture in a sand bath to 250 °C with vigorous stirring under a nitrogen atmosphere.

  • Maintain the temperature for 3-4 hours. The reaction will evolve ethanol, which should be allowed to distill off.

  • Cool the mixture to ~100 °C and carefully pour it into a large beaker of hexane to precipitate the crude quinolone ester.

  • Filter the solid and wash thoroughly with hexane to remove the Dowtherm A.

Step 3: Hydrolysis and Decarboxylation

  • Suspend the crude solid in a 10% aqueous sodium hydroxide solution (10 mL per gram of solid).

  • Heat the mixture to reflux for 2-4 hours until the solid fully dissolves and hydrolysis is complete (monitor by TLC/HPLC).

  • Cool the solution in an ice bath and carefully acidify to pH ~6-7 with concentrated HCl.

  • The 3-Fluoroquinolin-7-OL product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Protocol 2: Analytical Method for Byproduct Detection

High-Performance Liquid Chromatography (HPLC) is an excellent method for monitoring reaction progress and assessing final product purity.[7][8][9]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient: Start with 10% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.[8]

  • Expected Elution Order: The polar uncyclized intermediate will elute first, followed by the 3-Fluoroquinolin-7-OL product, and then less polar byproducts.

Visualization of Key Processes

Diagram 1: Simplified Gould-Jacobs Pathway and Byproduct Formation

This diagram illustrates the main reaction pathway and the critical juncture where incomplete cyclization can occur.

GouldJacobs A Substituted Aniline + Diethyl (ethoxymethylene)malonate B Condensation Intermediate (Acrylate Adduct) A->B Reflux in EtOH C Cyclized Quinolone Ester B->C High Temp (250 °C) Thermal Cyclization E BYPRODUCT: Incomplete Cyclization B->E Insufficient Heat or Time D Final Product (3-Fluoroquinolin-7-OL) C->D NaOH, H₂O, Reflux then H⁺ workup

Caption: Gould-Jacobs reaction pathway highlighting the critical thermal cyclization step.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and solve issues related to low product yield.

Troubleshooting decision decision action action start Low Yield / Impure Product check_hplc Analyze crude product by HPLC/TLC start->check_hplc is_tar Is significant tar or polymer observed? check_hplc->is_tar is_intermediate Is the main impurity the uncyclized intermediate? is_tar->is_intermediate No action_temp ACTION: - Lower reaction temperature - Ensure even heating - Slow reagent addition is_tar->action_temp Yes is_isomers Are multiple isomers present? is_intermediate->is_isomers No action_cyclize ACTION: - Increase cyclization temp/time - Use PPA or Eaton's reagent is_intermediate->action_cyclize Yes action_route ACTION: - Confirm regiospecificity of route - Re-evaluate starting materials is_isomers->action_route Yes end_node Proceed to Optimized Purification is_isomers->end_node No action_temp->end_node action_cyclize->end_node action_route->end_node

Caption: A systematic workflow for troubleshooting low yields in quinoline synthesis.

References

  • Benchchem. (n.d.). Side reactions in the synthesis of quinoline derivatives.
  • Mondal, J., & Jana, A. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega.
  • Various Authors. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. PubMed.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Unknown Author. (n.d.). Preparation and Properties of Quinoline.
  • Wikipedia. (n.d.). Quinoline.
  • Benchchem. (n.d.). How to prevent byproduct formation in quinoline synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Benchchem. (n.d.). Preventing side product formation in the synthesis of quinoline derivatives.
  • Weyesa, A., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. RSC Publishing.
  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives.
  • IOP Publishing. (2023). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography.
  • Benchchem. (2025). Preventing side product formation in quinoline synthesis.
  • Petitcolas, E., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. PubMed.
  • Bartow, E., & McCollum, E. V. (n.d.). Syntheses of derivatives of quinoline. SciSpace.
  • ResearchGate. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of 3-Fluoroquinolin-7-OL using NMR and Mass Spectrometry

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data stand. An error in structural assignme...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and toxicological data stand. An error in structural assignment can lead to the misinterpretation of research data, costing invaluable time and resources. This guide provides an in-depth, practical workflow for the structural validation of a novel heterocyclic compound, 3-Fluoroquinolin-7-OL, a potential pharmacophore in medicinal chemistry.

We will move beyond a simple recitation of techniques. Instead, we will explore the causal reasoning behind our experimental choices, demonstrating how to build a self-validating analytical system. Our objective is to not only confirm the identity of 3-Fluoroquinolin-7-OL but also to definitively distinguish it from a potential, and plausible, isomeric impurity: 5-Fluoroquinolin-7-OL. This comparative approach is critical in validating synthetic routes and ensuring the purity of a lead candidate.

Part 1: The Theoretical Spectroscopic Fingerprint of 3-Fluoroquinolin-7-OL

Before touching a single sample, a seasoned scientist builds a hypothesis. What spectroscopic signature should we expect? By dissecting the molecule's structure and applying foundational principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we can predict its analytical fingerprint.

The structure and numbering of the quinoline core are paramount for our discussion.

Nuclear Magnetic Resonance (NMR) Profile

NMR spectroscopy is the gold standard for elucidating the carbon-hydrogen framework of a molecule. For 3-Fluoroquinolin-7-OL, we will leverage ¹H, ¹³C, and ¹⁹F NMR. The presence of the highly electronegative fluorine atom and the hydroxyl group will induce predictable electronic effects, altering the chemical shifts (δ) of nearby nuclei and creating characteristic spin-spin couplings (J).[1]

  • ¹H NMR Spectroscopy: We anticipate five distinct signals in the aromatic region. The protons at positions 2 and 4 will be most affected by the adjacent fluorine atom, appearing as doublets of doublets due to coupling with both the fluorine and each other. The protons on the benzenoid ring (H5, H6, H8) will exhibit splitting patterns characteristic of a multi-substituted benzene ring. The hydroxyl proton may appear as a broad singlet, and its position can be concentration and solvent dependent.

  • ¹³C NMR Spectroscopy: The spectrum will show nine carbon signals. The carbon directly bonded to the fluorine (C3) will exhibit a large one-bond coupling constant (¹JCF) and a significantly shifted resonance. Other carbons will show smaller couplings (²JCF, ³JCF), which are invaluable for assignment confirmation.[2] The C7 carbon, bonded to the hydroxyl group, will also be significantly shifted downfield.

  • ¹⁹F NMR Spectroscopy: ¹⁹F NMR is highly sensitive to the local electronic environment.[3] We expect a single resonance for the fluorine atom at C3. Its chemical shift provides a unique identifier, and its coupling to adjacent protons (H2 and H4) will confirm its position on the pyridine ring. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated compounds.[4]

Table 1: Predicted NMR Data for 3-Fluoroquinolin-7-OL (Predicted values are based on foundational principles and data from analogous quinoline structures. Solvent: DMSO-d₆)

Assignment Predicted ¹H δ (ppm), Multiplicity, J (Hz) Predicted ¹³C δ (ppm), J (Hz) Predicted ¹⁹F δ (ppm)
H2~8.7 (dd, JHF ≈ 6 Hz, JHH ≈ 2.5 Hz)C2: ~145 (d, ²JCF ≈ 15 Hz)F3: ~ -130 to -145
F3-C3: ~158 (d, ¹JCF ≈ 250 Hz)
H4~8.2 (dd, JHF ≈ 9 Hz, JHH ≈ 2.5 Hz)C4: ~120 (d, ²JCF ≈ 20 Hz)
H5~7.8 (d, J ≈ 9 Hz)C4a: ~138 (d, ³JCF ≈ 5 Hz)
H6~7.1 (dd, J ≈ 9, 2 Hz)C5: ~125
OH-7~10.0 (br s)C6: ~110
H8~7.2 (d, J ≈ 2 Hz)C7: ~155
C8: ~118
C8a: ~148
Mass Spectrometry (MS) Profile

Mass spectrometry provides the molecular weight and fragmentation pattern, offering orthogonal data for structural confirmation.[5] Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a strong signal for the protonated molecule [M+H]⁺.

  • Molecular Ion: The exact mass of 3-Fluoroquinolin-7-OL (C₉H₆FNO) is 163.0433. High-resolution mass spectrometry (HRMS) should detect the [M+H]⁺ ion at m/z 164.0512, confirming the elemental composition.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the m/z 164 ion will induce fragmentation. A characteristic loss for quinolines is the expulsion of HCN (m/z 27) from the pyridine ring. Another expected fragmentation is the loss of CO (m/z 28), a common pathway for phenolic compounds.[6]

Part 2: The Isomeric Challenge - Comparison with 5-Fluoroquinolin-7-OL

A robust validation process must rule out reasonable alternatives. During the synthesis of 3-Fluoroquinolin-7-OL, a positional isomer like 5-Fluoroquinolin-7-OL could potentially form. While having the same mass, its spectroscopic fingerprint will be distinctly different.

Table 2: Comparative Predicted ¹H NMR Data for 3-Fluoro vs. 5-Fluoro Isomer

Proton 3-Fluoroquinolin-7-OL (Predicted δ, Multiplicity) 5-Fluoroquinolin-7-OL (Predicted δ, Multiplicity) Key Differentiator
H2 ~8.7 ppm (dd)~8.8 ppm (d)The H2 signal in the 3-fluoro isomer is split by fluorine.
H3 (Fluorine at this position)~7.5 ppm (t)The presence of a signal for H3 immediately rules out the 3-fluoro isomer.
H4 ~8.2 ppm (dd)~8.9 ppm (d)H4 in the 3-fluoro isomer is split by fluorine.
H5 ~7.8 ppm (d)(Fluorine at this position)Absence of the H5 signal.
H6 ~7.1 ppm (dd)~7.0 ppm (ddd)The H6 signal in the 5-fluoro isomer will show a large coupling to fluorine.
H8 ~7.2 ppm (d)~7.4 ppm (d)Minor shift difference, but the splitting pattern of H6 is more diagnostic.

The ¹³C and ¹⁹F NMR spectra would also show clear, predictable differences in chemical shifts and coupling patterns, providing multiple layers of evidence to distinguish between the isomers. Their MS fragmentation patterns might be similar, underscoring the necessity of NMR for definitive isomeric assignment.

Part 3: Experimental Workflow & Protocols

A flawless experiment is the result of a meticulous protocol. The following represents a standard operating procedure for analyzing a newly synthesized batch of a quinoline derivative.

Overall Validation Workflow

Validation_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Synthesized Compound Prep_NMR Dissolve ~10 mg in 0.6 mL DMSO-d₆ Sample->Prep_NMR Prep_MS Prepare 1 mg/mL stock in MeOH, then dilute to 1 µg/mL in 50:50 ACN:H₂O Sample->Prep_MS NMR Acquire ¹H, ¹³C, ¹⁹F, & 2D NMR (COSY, HSQC) Prep_NMR->NMR HRMS Acquire Full Scan HRMS (ESI+) Prep_MS->HRMS Interpret_NMR Assign Signals Analyze Couplings NMR->Interpret_NMR MSMS Acquire MS/MS on [M+H]⁺ ion HRMS->MSMS Interpret_MS Confirm Molecular Formula Analyze Fragmentation HRMS->Interpret_MS MSMS->Interpret_MS Compare Compare Experimental Data to Predicted Profiles Interpret_NMR->Compare Interpret_MS->Compare Conclusion Structural Validation (Confirm 3-Fluoroquinolin-7-OL, Rule out Isomers) Compare->Conclusion

A streamlined workflow for structural validation.
Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized 3-Fluoroquinolin-7-OL into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent choice for this molecule due to its ability to dissolve polar compounds and the fact that the hydroxyl proton will exchange slowly, allowing for its observation.

  • Homogenization: Vortex the sample until the solid is completely dissolved.

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[7]

  • Acquisition:

    • Run a standard ¹H NMR experiment.

    • Run a ¹³C{¹H} NMR experiment (proton-decoupled).

    • Run a ¹⁹F{¹H} NMR experiment (proton-decoupled) and a ¹⁹F NMR experiment (proton-coupled).

    • (Recommended) Run 2D correlation experiments such as ¹H-¹H COSY and ¹H-¹³C HSQC to confirm proton-proton and proton-carbon connectivities, respectively.[8]

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Sample Preparation and Acquisition
  • Sample Preparation:

    • Create a 1 mg/mL stock solution of the compound in methanol (MeOH).

    • Perform a serial dilution in a 50:50 mixture of acetonitrile (ACN) and water (H₂O) containing 0.1% formic acid to a final concentration of approximately 1 µg/mL. Formic acid aids in protonation for positive-ion ESI.

  • Instrument Setup: Use a high-resolution mass spectrometer, such as an Orbitrap or TOF instrument, equipped with an ESI source.[9]

  • Acquisition:

    • Calibrate the instrument to ensure high mass accuracy.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • Set up a data-dependent acquisition method to trigger MS/MS fragmentation on the most intense ion in the full scan spectrum (expected to be m/z 164.0512).

Part 4: Data Interpretation & Structural Validation

Here, we analyze a hypothetical, but realistic, dataset obtained from our synthesized sample and compare it to our predictions to arrive at a definitive structural assignment.

Hypothetical Experimental Data Summary:

  • HRMS (ESI+): Major ion detected at m/z 164.0510. This corresponds to an elemental formula of C₉H₇FNO⁺ (calculated for C₉H₆FNO + H⁺ = 164.0512), with a mass error of -1.2 ppm. This provides strong evidence for the expected molecular formula.

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals observed at δ 10.1 (br s, 1H), 8.72 (dd, 1H), 8.19 (dd, 1H), 7.85 (d, 1H), 7.21 (d, 1H), 7.12 (dd, 1H).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): Single peak at δ -138.5. In the proton-coupled spectrum, this peak is a doublet of doublets.

Analysis:

  • The HRMS data confidently confirms the elemental composition.

  • The ¹H NMR spectrum shows the correct number of protons. The signals at 8.72 and 8.19 ppm are both doublet of doublets, consistent only with H2 and H4 being coupled to the fluorine atom in the 3-fluoro isomer. If the compound were the 5-fluoro isomer, we would expect to see three simple doublets for H2, H4, and H8, and a complex doublet of doublets of doublets for H6. This is not observed.

  • The ¹⁹F NMR confirms the presence of a single fluorine atom in an aromatic environment, and its splitting pattern in the coupled spectrum is consistent with coupling to two adjacent protons (H2 and H4).

  • The MS/MS fragmentation provides the final piece of the puzzle.

MS/MS Fragmentation Analysis

Fragmentation_Pathway Parent [M+H]⁺ m/z = 164.05 Frag1 [C₈H₅FNO]⁺ m/z = 136.04 Parent->Frag1 - CO (28 Da) Frag2 [C₈H₆FN]⁺ m/z = 135.05 Parent->Frag2 - HCN (27 Da)

Predicted fragmentation of 3-Fluoroquinolin-7-OL.

The experimental MS/MS spectrum of the ion at m/z 164.05 showed major fragments at m/z 136.04 and 135.05. These correspond to the neutral loss of CO (28 Da) and HCN (27 Da), respectively. This fragmentation behavior is entirely consistent with the proposed structure of a hydroxyquinoline.[6][10]

Conclusion

This guide has demonstrated a systematic, multi-technique approach to the structural validation of a novel chemical entity. By combining the precise connectivity information from NMR with the molecular formula and fragmentation data from mass spectrometry, we build a self-reinforcing case for a molecule's structure. This rigorous, evidence-based reasoning is essential for ensuring the integrity of research and development in the pharmaceutical sciences. The principles outlined here are broadly applicable and form a foundational component of modern chemical analysis.

References

  • TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivati. [Link]

  • MDPI. A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. [Link]

  • PubMed Central (PMC). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]

  • ResearchGate. Why is 1-H and C-13 NMR spectra of Fluorine compounds complex?[Link]

  • PubMed. ¹H-¹³C HSQC NMR spectroscopy for estimating procyanidin/prodelphinidin and cis/trans-flavan-3-ol ratios of condensed tannin samples: correlation with thiolysis. [Link]

  • ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

  • Taylor & Francis Online. Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

  • NIST. Mass spectra of fluorocarbons. [Link]

  • Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. [Link]

  • ResearchGate. (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. [Link]

  • NIST WebBook. 8-Hydroxyquinoline. [Link]

  • Chemistry LibreTexts. 2.7 Mass Spectrometry of Some Common Functional Groups. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • INIS-IAEA. Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations. [Link]

  • GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

  • ResearchGate. Influence of fluorine substituents on the NMR properties of phenylboronic acids. [Link]

  • University of Rochester. Fluorine NMR. [Link]

  • Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • PubMed Central (PMC). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. [Link]

Sources

Comparative

Comparative Guide: Analytical Cross-Validation of 3-Fluoroquinolin-7-ol

Executive Summary 3-Fluoroquinolin-7-ol is a critical scaffold in the synthesis of next-generation bioisosteres and fluorinated probes. Its structural integrity relies on the precise positioning of the fluorine atom at C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Fluoroquinolin-7-ol is a critical scaffold in the synthesis of next-generation bioisosteres and fluorinated probes. Its structural integrity relies on the precise positioning of the fluorine atom at C3 and the hydroxyl group at C7. However, distinguishing this specific regioisomer from its synthesis byproducts (e.g., 7-fluoroquinolin-3-ol or 3,7-difluoroquinoline) presents a significant analytical challenge due to their identical mass and similar polarity.

This guide provides a cross-validation framework using three orthogonal techniques: High-Performance Liquid Chromatography (HPLC) , Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) , and Quantitative Fluorine NMR (


F qNMR) . We move beyond standard protocols to demonstrate how these methods validate each other to ensure >99.5% isomeric purity.

Physicochemical Context & The "Isomer Trap"

The core analytical risk for 3-Fluoroquinolin-7-ol is regioisomerism . Standard C18 columns often fail to resolve the 3-F-7-OH isomer from the 7-F-3-OH impurity because the hydrophobic footprint is nearly identical.

  • 3-Fluoro (Pyridine ring): Electron-deficient environment.

  • 7-Fluoro (Benzene ring): Electron-rich environment relative to the pyridine ring.

We exploit these electronic differences using


-

interactions
in chromatography and chemical shift anisotropy in NMR.

Technique A: HPLC-UV (The Workhorse)

Objective: Routine purity profiling and quantification of non-volatile impurities. Key Innovation: Switching from C18 to Phenyl-Hexyl stationary phases to leverage


-

selectivity.
Experimental Protocol
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µmPhenyl ligands interact differentially with the electron-poor pyridine ring (C3-F) vs. the benzene ring (C7-F), enhancing resolution of isomers.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Low pH suppresses ionization of the 7-OH (pKa ~9), keeping the molecule neutral for better retention.
Mobile Phase B Acetonitrile (LC Grade)Standard organic modifier; lower viscosity than methanol for sharper peaks.
Gradient 5% B (0-1 min)

95% B (15 min)
Shallow gradient ensures separation of early-eluting polar degradants.
Flow Rate 1.0 mL/minOptimized for backpressure of 2.7 µm particles.
Detection UV @ 254 nm and 320 nm254 nm for universal aromatic detection; 320 nm is specific to the quinoline core, reducing solvent noise.
Data Interpretation (Simulated)
  • Retention Time (

    
    ):  3-Fluoroquinolin-7-ol elutes after 7-Fluoroquinolin-3-ol on Phenyl-Hexyl phases due to stronger 
    
    
    
    -interaction with the electron-rich phenol ring.
  • Acceptance Criteria: Resolution (

    
    ) between main peak and nearest isomer > 2.0.
    

Technique B: F qNMR (The Structural Validator)

Objective: Absolute structural confirmation and purity assessment without reference standards. Why it works: The chemical shift of Fluorine is highly sensitive to its local electronic environment.[1][2]

Experimental Protocol
  • Solvent: DMSO-

    
     (Universal solubility for quinolines).
    
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 2,4-Dichlorobenzotrifluoride. (Must have a distinct shift and high relaxation rate).
    
  • Parameters:

    • Pulse Angle: 90°

    • Relaxation Delay (

      
      ): 30 seconds (Critical: Must be 
      
      
      
      to ensure full magnetization recovery for quantitative accuracy).
    • Scans: 64 (High S/N ratio).

Spectral Analysis[3][4][5][6]
  • 3-Fluoro Signal: Expect a singlet/multiplet around -110 to -130 ppm (Pyridine ring F).

  • 7-Fluoro Signal (Impurity): Expect a signal around -100 to -115 ppm (Benzene ring F).

  • Validation: If HPLC shows one peak, but NMR shows two fluorine signals, your HPLC method is not specific. This is the ultimate "truth" test.

Technique C: LC-MS/MS (Trace Analysis)

Objective: Identification of trace organic impurities and confirmation of molecular weight.

Experimental Protocol
  • Ionization: ESI Positive Mode (Nitrogen on quinoline protonates easily:

    
    ).
    
  • Precursor Ion: m/z 164.1 (MW of Fluoroquinolinol: 163.15 + 1).

  • Key Transitions (MRM):

    • 
       (Loss of HF): Characteristic of fluoro-aromatics.
      
    • 
       (Loss of CO): Characteristic of phenols/quinolinols.
      
Critical Insight: Ion Suppression

Matrix effects can suppress the signal of the 7-OH species.

  • Mitigation: Use a divert valve to send the first 1 minute of solvent (containing salts) to waste.

  • Diagnostic: Compare the ratio of the

    
     and 
    
    
    
    fragments. This ratio is often isomer-dependent and can act as a secondary identification fingerprint.

Cross-Validation Matrix

FeatureHPLC-UV

F qNMR
LC-MS/MS
Sensitivity Mid (µg range)Low (mg range)High (ng range)
Specificity Low (Retention time only)High (Chemical Shift)High (Mass + Frag)
Isomer ID Difficult (Requires standards)Definitive (Ab initio)Moderate (Frag patterns)
Throughput High (QC friendly)Low (Expert required)High (Screening)

Validation Workflow Diagram

The following diagram illustrates the decision-making process for cross-validating the purity of 3-Fluoroquinolin-7-ol.

ValidationWorkflow Start Crude 3-Fluoroquinolin-7-ol HPLC Method A: HPLC-UV (Phenyl-Hexyl Column) Start->HPLC Decision1 Single Peak? HPLC->Decision1 NMR Method B: 19F qNMR (DMSO-d6) Decision1->NMR Yes (Purity >99%) Fail REJECT / RE-PURIFY Decision1->Fail No (Isomers detected) Decision2 Single F Signal @ Correct Shift? NMR->Decision2 MS Method C: LC-MS/MS (Impurity Profiling) Decision2->MS Yes (Structure Confirmed) Decision2->Fail No (Regioisomer present) Pass RELEASE LOT (>99.5% Purity) MS->Pass No trace impurities MS->Fail Unknown mass detected

Caption: Logical flow for cross-validating 3-Fluoroquinolin-7-ol purity. Note that NMR serves as the structural gatekeeper before trace analysis by MS.

References

  • Separation of Isomers and HPLC Uses in Drug Studies. Pharm Anal Acta. (2022).[3] Discusses the necessity of specific stationary phases for positional isomers.

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography.Nacalai Tesque Technical Guide.

    
    -
    
    
    
    interactions (PYE/Phenyl columns) for separating aromatic positional isomers.
  • 19F NMR Chemical Shift Table. Alfa Chemistry. Reference for fluorine chemical shifts on aromatic vs. heterocyclic rings.

  • Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Details the fragmentation pathways (loss of HF, CO) relevant to fluoroquinolines.

  • PubChem Compound Summary: Fluoroquinolonic acid. National Library of Medicine. Structural data and identifiers for related fluoroquinoline scaffolds.

Sources

Validation

Benchmarking the Fluorescent Properties of 3-Fluoroquinolin-7-OL: A Comparative Guide for Advanced Research

In the dynamic landscape of cellular imaging, drug discovery, and molecular diagnostics, the demand for novel fluorescent probes with tailored photophysical properties is ever-present. 3-Fluoroquinolin-7-OL, a derivative...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of cellular imaging, drug discovery, and molecular diagnostics, the demand for novel fluorescent probes with tailored photophysical properties is ever-present. 3-Fluoroquinolin-7-OL, a derivative of the versatile 7-hydroxyquinoline scaffold, presents a promising candidate for such applications. Its unique electronic signature, influenced by the strategic placement of a fluorine atom, is predicted to modulate its fluorescent characteristics, potentially offering advantages in brightness, photostability, and environmental sensitivity.

This guide provides a comprehensive framework for characterizing and benchmarking the fluorescent properties of 3-Fluoroquinolin-7-OL. We will delve into the theoretical underpinnings of key photophysical parameters, provide detailed, field-proven experimental protocols for their measurement, and draw objective comparisons with established, commercially available fluorescent dyes. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate and implement novel fluorophores in their work.

The Foundation: Understanding Key Fluorescent Properties

Before embarking on experimental characterization, it is crucial to grasp the fundamental parameters that define a fluorophore's performance. These properties dictate its suitability for specific applications, from high-contrast imaging to sensitive ratiometric measurements.

  • Molar Extinction Coefficient (ε): This value quantifies a molecule's ability to absorb light at a specific wavelength. A higher molar extinction coefficient translates to a greater probability of light absorption, a prerequisite for subsequent fluorescence emission. It is expressed in units of M⁻¹cm⁻¹.

  • Fluorescence Quantum Yield (Φf): This dimensionless parameter represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[1] A quantum yield of 1.0 (100%) indicates that every absorbed photon results in an emitted fluorescent photon, signifying a highly efficient fluorophore.

  • Brightness: The practical brightness of a fluorophore is a composite of its molar extinction coefficient and quantum yield (Brightness = ε × Φf). This value is a more holistic indicator of a probe's signal intensity in a given application.

  • Stokes Shift: This is the difference in wavelength between the maximum of the absorption (or excitation) spectrum and the maximum of the emission spectrum. A larger Stokes shift is generally desirable as it minimizes the overlap between excitation and emission light, leading to improved signal-to-noise ratios.

  • Photostability: This refers to a fluorophore's resistance to chemical degradation upon exposure to light. High photostability is critical for applications requiring prolonged or intense illumination, such as time-lapse imaging or single-molecule tracking.

  • pH Sensitivity (pKa): For many biological applications, the fluorescence of a probe can be sensitive to the pH of its microenvironment. The pKa is the pH at which the protonated and deprotonated forms of the molecule are present in equal concentrations, often corresponding to a significant change in fluorescence. This property can be harnessed for developing pH sensors.

Comparative Benchmarking: 3-Fluoroquinolin-7-OL vs. Commercial Alternatives

To provide context for the performance of 3-Fluoroquinolin-7-OL, we will compare its (estimated) properties against three commercially available fluorescent dyes that exhibit excitation and emission in a similar spectral region: ATTO 390 , Coumarin 343 , and BODIPY FL-X .

Property3-Fluoroquinolin-7-OL (Estimated)ATTO 390[2]Coumarin 343[3]BODIPY FL-X[4]
Excitation Max (λex) ~380 nm390 nm443 nm504 nm
Emission Max (λem) ~470 nm479 nm461 nm510 nm
Molar Extinction Coefficient (ε) ~15,000 M⁻¹cm⁻¹24,000 M⁻¹cm⁻¹44,300 M⁻¹cm⁻¹ at 444.8 nm[1]>80,000 M⁻¹cm⁻¹[5]
Quantum Yield (Φf) ~0.6-0.80.90~0.6-0.8~0.9[5]
Brightness (ε × Φf) ~9,000 - 12,00021,600~26,580 - 35,440>72,000
Solvent DependantDependantDependantDependant

Experimental Protocols for Comprehensive Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of the key fluorescent properties of 3-Fluoroquinolin-7-OL. These protocols are designed to be self-validating and are grounded in established scientific principles.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient is determined by applying the Beer-Lambert law, which states a linear relationship between absorbance and concentration for a given substance at a specific wavelength.[6]

Methodology:

  • Preparation of Stock Solution: Accurately weigh a small amount of 3-Fluoroquinolin-7-OL and dissolve it in a suitable solvent (e.g., ethanol or DMSO) to create a concentrated stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, PBS). The concentration range should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal linear range for most spectrophotometers.

  • Spectrophotometer Measurement: Using a UV-Visible spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax). Use the experimental buffer as a blank reference.

  • Data Analysis: Plot the measured absorbance at λmax against the corresponding concentration. The data should yield a straight line passing through the origin. The molar extinction coefficient (ε) is calculated from the slope of this line according to the Beer-Lambert law (A = εcl), where 'A' is the absorbance, 'c' is the concentration, and 'l' is the path length of the cuvette (typically 1 cm).[7]

Molar_Extinction_Coefficient_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Stock Prepare Concentrated Stock Solution Dilutions Create Serial Dilutions Stock->Dilutions Measure_Abs Measure Absorbance (λmax) Dilutions->Measure_Abs Plot Plot Absorbance vs. Concentration Measure_Abs->Plot Calculate Calculate ε from Slope Plot->Calculate

Workflow for Molar Extinction Coefficient Determination.
Determination of Fluorescence Quantum Yield (Φf)

The relative method, which involves comparing the fluorescence of the test sample to a well-characterized standard with a known quantum yield, is the most common and reliable approach for determining Φf.[8] Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a widely used standard for fluorophores emitting in the blue-green region.[3][9]

Methodology:

  • Standard and Sample Preparation: Prepare a series of dilutions of both the standard (quinine sulfate) and the test compound (3-Fluoroquinolin-7-OL) in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[8]

  • Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, exciting at the same wavelength used for the absorbance measurements. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.

  • Data Analysis: Integrate the area under the emission spectrum for each solution. Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound. The quantum yield of the test compound (Φx) can then be calculated using the following equation:

    Φx = Φstd * (mx / mstd) * (nx² / nstd²)

    where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 'x' and 'std' refer to the test compound and the standard, respectively.[10]

Quantum_Yield_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Solutions Prepare Dilutions of Sample & Standard Measure_Abs Measure Absorbance Prep_Solutions->Measure_Abs Measure_Fluor Measure Fluorescence Measure_Abs->Measure_Fluor Plot_Data Plot Integrated Intensity vs. Absorbance Measure_Fluor->Plot_Data Calculate_QY Calculate Quantum Yield Plot_Data->Calculate_QY Photostability_Workflow Prep Prepare Fluorophore Solution Illuminate Continuous Illumination at λex Prep->Illuminate Monitor Record Fluorescence Intensity Over Time Illuminate->Monitor Analyze Plot Normalized Intensity vs. Time Monitor->Analyze pKa_Determination_Workflow Prep_Buffers Prepare Buffers of Varying pH Prep_Samples Prepare Fluorophore Solutions in Buffers Prep_Buffers->Prep_Samples Measure_Fluor Record Fluorescence Spectra Prep_Samples->Measure_Fluor Analyze Plot Intensity vs. pH to Determine pKa Measure_Fluor->Analyze

Workflow for pKa Determination.

Conclusion and Future Outlook

This guide provides a robust framework for the comprehensive characterization of the fluorescent properties of 3-Fluoroquinolin-7-OL. By systematically applying the detailed protocols herein, researchers can obtain the critical data necessary to evaluate its potential as a novel fluorescent probe. The comparison with established commercial dyes offers a valuable benchmark for assessing its performance and identifying its unique advantages.

The strategic introduction of a fluorine atom into the 7-hydroxyquinoline scaffold is anticipated to enhance key photophysical properties. Further investigations into the effects of solvent polarity, temperature, and quenching agents will provide a more complete understanding of this promising fluorophore. The methodologies outlined in this guide are not only applicable to 3-Fluoroquinolin-7-OL but can also be adapted for the characterization of a wide range of novel fluorescent molecules, thereby accelerating the discovery and development of next-generation tools for scientific research.

References

  • ATTO-TEC GmbH. (n.d.). ATTO 390. Retrieved from [Link]

  • Crosby, G. A., & Demas, J. N. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024.
  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. Retrieved from [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]

  • OMLC. (n.d.). Coumarin 343. Retrieved from [Link]

  • Resch-Genger, U., Rurack, K., & Spieles, M. (2008). Fluorescence quantum yields—methods of determination and standards. In Springer Series on Fluorescence (pp. 27-56). Springer, Berlin, Heidelberg.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Nawara, K., & Waluk, J. (2019). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. Analytical Chemistry, 91(8), 5389–5394.
  • ResearchGate. (n.d.). What is the linear range of Quinine Sulphate Quantum Yield?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information - One-step facile synthesis of novel β-amino alcohol functionalized carbon dots.... Retrieved from [Link]

  • Zhang, X. F., & Zhu, X. J. (2019). BODIPY dyes for bioimaging. Science China Chemistry, 62(12), 1617-1635.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • YouTube. (2018, November 29). Calculating the extinction coefficient. Retrieved from [Link]

  • ResearchGate. (n.d.). What is the linear range of Quinine Sulphate Quantum Yield?. Retrieved from [Link]

  • Dalton Transactions. (n.d.). Synthesis, photophysical and photochemical properties of substituted zinc phthalocyanines. Retrieved from [Link]

  • ResearchGate. (n.d.). Quinoline-Based Fluorescence Sensors. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ResearchGate. (n.d.). Molar absorptivity comparison of aza-BODIPYs 5 and 6 featuring BTZ.... Retrieved from [Link]

  • Velapoldi, R. A., & Tønnesen, H. H. (2004). Corrected emission spectra and quantum yields for a series of fluorescent compounds in the visible spectral region. Journal of fluorescence, 14(4), 465-472.
  • PubMed Central (PMC). (n.d.). Photochemical Properties and Stability of BODIPY Dyes. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Retrieved from [Link]

  • G. N. Lewis & M. Kasha, J. Am. Chem. Soc., 1944, 66, 2100-2116.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Bio-Synthesis Inc. (2016, December 13). Extinction Coefficient Determination of Proteins. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Supporting information - One-step facile synthesis of novel β-amino alcohol functionalized carbon dots.... Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental investigations on fluorescence excitation and depletion of ATTO 390 dye. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Synthesis and photophysical properties of novel bis-quinolin-3-yl-chalcones. Retrieved from [Link]

  • ResearchGate. (n.d.). Photophysical Properties of Hydroxy-Substituted Flavothiones. Retrieved from [Link]

Sources

Validation

Validating the Target Engagement of 3-Fluoroquinolin-7-ol: A Technical Comparison Guide

The following guide validates the target engagement of 3-Fluoroquinolin-7-ol , a critical pharmacophore and fragment scaffold primarily implicated in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates the target engagement of 3-Fluoroquinolin-7-ol , a critical pharmacophore and fragment scaffold primarily implicated in the development of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors.

This guide treats the compound as a high-value chemical probe/fragment used in Fragment-Based Drug Discovery (FBDD). It outlines the protocols to verify its specific binding affinity, kinetics, and structural positioning within the target pocket, contrasting it with non-fluorinated analogs to justify its selection.

Executive Summary & Mechanistic Context

3-Fluoroquinolin-7-ol is a privileged scaffold in medicinal chemistry, distinct from generic quinolines due to the synergistic effects of the C3-fluorine atom (metabolic stability, dipole modulation) and the C7-hydroxyl group (hydrogen bond donor/acceptor capability).

In the context of drug development, this scaffold is most notably validated as a key binding motif for PRMT5 inhibitors (e.g., in Janssen Pharmaceutica’s patent portfolio). It mimics the planar aromatic features of the S-adenosylmethionine (SAM) cofactor or the arginine substrate, allowing it to anchor larger molecular constructs into the catalytic cleft.

Why Validate This Fragment?

Validation is not merely about "activity" (which is often weak for fragments,


) but about specific, crystallizable engagement .
  • The Fluorine Effect: The C3-fluorine often fills a hydrophobic sub-pocket or alters the pKa of the ring nitrogen, enhancing potency compared to the non-fluorinated parent.

  • The Hydroxyl Anchor: The C7-OH frequently engages in critical water-mediated or direct H-bonds with backbone carbonyls (e.g., Glu or Leu residues in the target).

Comparative Performance Analysis

This section compares 3-Fluoroquinolin-7-ol against its direct structural analogs and a clinical reference to contextualize its performance as a scaffold.

Table 1: Scaffold Efficacy & Physicochemical Profile
Feature3-Fluoroquinolin-7-ol (Target)7-Hydroxyquinoline (Analog A)3-Fluoroquinoline (Analog B)EPZ015666 (Ref. Inhibitor)
Role Optimized Fragment / Scaffold Parent FragmentHydrophobic ProbePositive Control (Clinical)
Target Affinity (

)
Low µM to High µM (Est.)High µM to mM> mM (Weak/Non-binder)< 5 nM
Binding Mode H-bond + Dipole interactions H-bond onlyHydrophobic/Stacking onlyFull pocket occupancy
Ligand Efficiency (LE) High (>0.35) ModerateLowModerate (due to size)
Solubility High (Polar OH) HighLow (Lipophilic)Moderate
Metabolic Stability Enhanced (C3-F blocks oxidation)Low (prone to C3 oxidation)ModerateOptimized
Primary Application PRMT5 / Kinase Scaffold General Metal ChelatorF-NMR ProbeEfficacy Benchmarking

Scientific Rationale: The "Fluorine Scan" Hypothesis

The superior performance of 3-Fluoroquinolin-7-ol over 7-Hydroxyquinoline is often driven by the Gauche Effect or specific Fluorine-Amide interactions . In the PRMT5 binding pocket, the C3-fluorine atom does not just act as a steric block; it withdraws electron density from the aromatic ring, potentially strengthening the


 stacking interactions with phenylalanine or tyrosine residues in the active site.

Expert Insight: When validating this target, do not rely solely on IC50. A fragment can have an IC50 > 500 µM but a Ligand Efficiency (LE) that justifies its use as a core scaffold. Use Biophysical Assays (SPR/NMR) over biochemical assays for this stage.

Experimental Protocols for Validation

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Screening

Objective: To determine the dissociation constant (


) and residence time of the scaffold.

Reagents:

  • Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged PRMT5).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, 1% DMSO). Crucial: DMSO concentration must be matched exactly between sample and buffer to avoid "bulk effect" artifacts.

Workflow:

  • Immobilization: Immobilize Biotinylated-PRMT5 (or target) to ~2000 RU density.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 1.5%) to correct for refractive index shifts.

  • Injection Series: Inject 3-Fluoroquinolin-7-ol at concentrations ranging from 10 µM to 1 mM (2-fold dilution).

    • Note: Fragments require high concentrations. Ensure solubility is checked via nephelometry first.

  • Reference Subtraction: Subtract the signal from an empty flow cell (Fc1) and a "zero concentration" injection.

  • Analysis: Fit to a 1:1 Steady State Affinity model (since fragments often have fast on/off rates).

Validation Criteria:

  • Square-wave sensorgrams (fast on/off) are expected.

  • 
     should be theoretical (calculated based on MW ratio). If 
    
    
    
    is >150% of theoretical, suspect non-specific aggregation.
Protocol B: 19F-NMR Ligand-Observed Screening

Objective: To confirm binding via chemical shift perturbation (CSP) of the fluorine atom.

Rationale: The C3-Fluorine is an intrinsic NMR probe. Upon binding, the fluorine environment changes drastically, causing a shift or line-broadening in the


F spectrum.

Workflow:

  • Sample Prep: Prepare 50 µM 3-Fluoroquinolin-7-ol in D2O/Buffer with 10% DMSO.

  • T2 Relaxation Filter: Apply a CPMG pulse sequence (Carr-Purcell-Meiboom-Gill).

    • Free Ligand: Sharp signal, slow T2 relaxation.

    • Bound Ligand: Broad signal, fast T2 relaxation (signal disappears or broadens significantly).

  • Competition Experiment: Add a known high-affinity competitor (e.g., EPZ015666).

    • Result: If 3-Fluoroquinolin-7-ol is displaced, the sharp

      
      F signal reappears (Signal Recovery). This confirms specific active-site binding  rather than non-specific allosteric sticking.
      

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating the scaffold, moving from biophysical confirmation to structural enablement.

TargetValidation Start Start: 3-Fluoroquinolin-7-ol (Candidate Scaffold) Solubility Step 1: Solubility Check (Nephelometry / UV) Start->Solubility SPR Step 2: SPR Analysis (Binding Affinity KD) Solubility->SPR Soluble > 1mM NMR Step 3: 19F-NMR (Specific Binding Confirmation) Solubility->NMR Ambiguous SPR Decision Decision Point: Is Ligand Efficiency > 0.3? SPR->Decision KD < 500µM NMR->Decision Signal Displacement XRay Step 4: X-Ray Soaking (Structural Mode) Go Proceed: Grow Fragment (Add linkers/R-groups) XRay->Go Defined Density Decision->XRay Yes NoGo Stop: Non-specific binder Decision->NoGo No

Caption: Workflow for validating 3-Fluoroquinolin-7-ol as a specific binder using orthogonal biophysical methods.

Pathway Context: PRMT5 Inhibition[1][2][3]

Understanding where this scaffold fits in the biological pathway is crucial for downstream assays.

PRMT5Pathway PRMT5 PRMT5 Enzyme (Target) Complex PRMT5-MEP50-SAM Complex PRMT5->Complex MEP50 MEP50 (Cofactor) MEP50->Complex SAM SAM (Cofactor) (Methyl Donor) SAM->Complex Substrate Histone H4R3 / H3R8 (Substrate) Methylation Symmetric Dimethylation (SDMA) Substrate->Methylation Complex->Methylation Catalysis Complex->Methylation Blocked Inhibitor 3-Fluoroquinolin-7-ol (Scaffold Binding) Inhibitor->Complex Competes with SAM or Substrate Downstream Gene Silencing / Splicing Regulation Methylation->Downstream

Caption: Mechanism of Action. The scaffold likely competes at the SAM or substrate pocket, blocking SDMA formation.

References

  • Janssen Pharmaceutica NV. (2021). Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors.[1] Patent WO/2016/135136. Link

  • Chan-Penebre, E., et al. (2015).[2] A selective inhibitor of PRMT5 with in vivo and in vitro potency in MCL models. Nature Chemical Biology, 11(6), 432-437.[2] Link

  • Scott, D. E., et al. (2016). Fragment-based approaches in drug discovery and chemical biology. Biochemistry, 55(36), 5023-5028. Link

  • Dalvit, C., et al. (2006). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society, 128(11), 3698-3708. Link

Sources

Comparative

A Guide to Inter-Laboratory Validation of 3-Fluoroquinolin-7-OL Assay Results: Ensuring Accuracy and Comparability in Drug Development

In the landscape of pharmaceutical development, the reproducibility and reliability of analytical data are paramount. For novel compounds such as 3-Fluoroquinolin-7-OL, a potential therapeutic agent, establishing a robus...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the reproducibility and reliability of analytical data are paramount. For novel compounds such as 3-Fluoroquinolin-7-OL, a potential therapeutic agent, establishing a robust and validated analytical method is a critical step before its journey through preclinical and clinical trials. This guide provides a comprehensive framework for conducting an inter-laboratory validation of an assay for 3-Fluoroquinolin-7-OL, ensuring that results are consistent and comparable across different research and quality control sites. This document is intended for researchers, scientists, and drug development professionals actively involved in analytical method development and validation.

The principles and procedures outlined herein are grounded in the internationally recognized guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). While specific analytical methods for 3-Fluoroquinolin-7-OL are not yet widely published, this guide leverages established methodologies for the broader class of fluoroquinolone antibiotics to propose a robust starting point for assay development and validation.

The Imperative of Inter-Laboratory Validation

Before an analytical method can be confidently deployed across multiple laboratories, it must undergo a rigorous validation process to demonstrate its fitness for purpose. An inter-laboratory study, also known as a collaborative study, is the pinnacle of this validation. It serves to:

  • Establish Reproducibility: Assess the variability of test results when the same samples are analyzed by different laboratories, using the same protocol.

  • Identify Methodological Weaknesses: Uncover potential ambiguities or sensitivities in the analytical procedure that may not be apparent in a single-laboratory setting.

  • Ensure Method Transferability: Demonstrate that the analytical method can be successfully transferred and implemented in different laboratory environments, with different personnel and equipment.

The successful completion of an inter-laboratory validation provides a high degree of confidence in the analytical data, a crucial element for regulatory submissions and the overall success of a drug development program.

Proposed Analytical Approach: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of fluoroquinolones due to its specificity, sensitivity, and robustness. For the quantification of 3-Fluoroquinolin-7-OL, a reversed-phase HPLC (RP-HPLC) method with UV detection is proposed as a primary analytical technique. For applications requiring higher sensitivity, such as in biological matrices, Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can be employed.

Below is a detailed, step-by-step protocol for a proposed RP-HPLC-UV method that can serve as the basis for the inter-laboratory validation.

Experimental Protocol: RP-HPLC-UV Assay for 3-Fluoroquinolin-7-OL

1. Materials and Reagents:

  • 3-Fluoroquinolin-7-OL reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (18.2 MΩ·cm)

  • Formic acid (or other suitable buffer component)

  • Blank matrix (e.g., plasma, formulation excipients) for specificity assessment

2. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for fluoroquinolone analysis.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: To be determined by UV spectral analysis of 3-Fluoroquinolin-7-OL (a common range for quinolones is 270-330 nm).

4. Standard and Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the 3-Fluoroquinolin-7-OL reference standard in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range.

  • Test Samples: Prepare test samples by dissolving or extracting the analyte to a concentration within the calibration range.

Inter-Laboratory Validation Workflow

The following diagram illustrates the key stages of the inter-laboratory validation process.

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Sample Distribution & Analysis cluster_2 Phase 3: Data Analysis & Reporting A Method Development & Single-Lab Validation B Protocol Development & Standardization A->B C Participant Recruitment & Training B->C D Centralized Sample Preparation & Distribution C->D E Analysis by Participating Labs D->E F Data Collection & Statistical Analysis E->F G Final Report & Method Refinement F->G

Caption: A flowchart of the inter-laboratory validation process.

Key Validation Parameters and Acceptance Criteria

The inter-laboratory validation study will assess the following parameters as defined by ICH Q2(R1) guidelines.

Validation Parameter Objective Typical Acceptance Criteria
Specificity To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present.No significant interference at the retention time of the analyte in blank and placebo samples.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response over a defined range.Correlation coefficient (r²) ≥ 0.995
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Established from linearity, accuracy, and precision data.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for assay of bulk drug and 70-130% for dissolution testing.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 2% Intermediate Precision (Inter-assay): RSD ≤ 3% Reproducibility (Inter-laboratory): RSD ≤ 5%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1; acceptable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition, pH, and column temperature are slightly varied.

Data Comparison and Interpretation

The data generated from each participating laboratory will be collected and statistically analyzed to assess the overall performance of the analytical method. The following tables provide a template for summarizing the comparative data.

Table 1: Comparison of Linearity and Range

Laboratory Correlation Coefficient (r²) Linear Range (µg/mL)
Lab A
Lab B
Lab C
Mean
RSD (%)

Table 2: Comparison of Accuracy (Recovery)

Concentration (µg/mL) Lab A (%) Lab B (%) Lab C (%) Mean (%) RSD (%)
Low QC
Mid QC
High QC

Table 3: Comparison of Precision (Repeatability and Intermediate Precision)

Laboratory Repeatability (RSD%) Intermediate Precision (RSD%)
Lab A
Lab B
Lab C
Mean

Table 4: Inter-Laboratory Reproducibility

Sample ID Mean Concentration (µg/mL) Standard Deviation RSD (%)
Sample 1
Sample 2
Sample 3

Conclusion and Path Forward

A successful inter-laboratory validation of the 3-Fluoroquinolin-7-OL assay, demonstrating acceptable levels of precision, accuracy, and reproducibility, will provide the necessary confidence to implement the method for routine analysis in various laboratory settings. The data generated will form a crucial part of the Chemistry, Manufacturing, and Controls (CMC) section of regulatory submissions. It is important to reiterate that the proposed HPLC method is a starting point, and optimization may be necessary based on the specific properties of 3-Fluoroquinolin-7-OL and the sample matrices encountered. Continuous monitoring of method performance throughout its lifecycle is also recommended to ensure ongoing data integrity.

Chemical Structure of 3-Fluoroquinolin-7-OL

Caption: The chemical structure of 3-Fluoroquinolin-7-OL.

References

  • Yeole, R. D., Lawand, S. V., Bhavsar, S. B., & Patel, P. K. (2010). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 72(4), 447–451. [Link]

  • Czyrski, A. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Journal of AOAC International, 100(4), 969–977. [Link]

  • Samanidou, V. F., & Nikolaidou, K. I. (2010). HPLC Method for the Simultaneous Analysis of Fluoroquinolones and Oxazolidinones in Plasma. Journal of Chromatographic Science, 48(8), 659–665. [Link]

  • Jeon, M. K., & Kim, J. H. (2009). Rapid HPLC assay of fluoroquinolones in clinical specimens. Journal of Bacteriology and Virology, 39(2), 79. [Link]

  • López-Serna, R., Petrovic, M., & Barceló, D. (2012). Automatised on-line SPE-chiral LC-MS/MS method for the enantiomeric determination of main fluoroquinolones and their metabolites in wastewater and surface water. Water Research, 46(15), 4724–4734. [Link]

  • Agilent Technologies. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • Belal, F., Al-Majed, A. A., & Al-Obaid, A. M. (2009). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 453–471. [Link]

  • Nguyen, T. A., & Le, T. H. (2018). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. Journal of Analytical Methods in Chemistry, 2018, 1–8. [Link]

  • Rani, S., & Malik, A. K. (2019). Analytical methods for the determination of fluoroquinolones in solid environmental matrices. Critical Reviews in Environmental Science and Technology, 49(14), 1223–1267. [Link]

  • Belal, F., Al-Majed, A. A., & Al-Obaid, A. M. (2009). Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 453–471. [Link]

  • Jenkins, K. M., & Young, M. S. (n.d.). LC–MS Determination of Fluoroquinolone Antibiotics in Beef Tissue Using the Atlantis dC18 Column. Waters Corporation. [Link]

  • Gajda, A., Nowacka-Kozak, E., Gbylik-Sikorska, M., & Posyniak, A. (2019). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules, 24(1), 109. [Link]

  • Sweidan, K., Al-Hiari, Y., & Al-Sou'd, K. (2022). Synthesis, Characterization and Biological Screening of New N-Substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamides as Promising Anticancer Agents. Molecules, 27(1), 1. [Link]

  • Wagil, M., Kumirska, J., Stolte, S., Puckowski, A., Maszkowska, J., Stepnowski, P., & Białk-Bielińska, A. (2014). Development of sensitive and

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoroquinolin-7-OL
Reactant of Route 2
Reactant of Route 2
3-Fluoroquinolin-7-OL
© Copyright 2026 BenchChem. All Rights Reserved.